Sorbitan monooctadecanoate
Description
Contextualization of Sorbitan (B8754009), Monooctadecanoate within Contemporary Chemical Sciences
In the realm of modern chemical sciences, sorbitan monooctadecanoate is primarily recognized for its role as a non-ionic surfactant. medchemexpress.comchemsrc.com Surfactants are integral to a multitude of chemical processes and products, and non-ionic variants like this compound are particularly favored for their stability and low reactivity. cymitquimica.comchemicalbook.com
The compound's utility spans several key areas of chemical research and application:
Emulsion Technology: A primary application of this compound is in the creation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water. atamanchemicals.comatamanchemicals.com Its ability to reduce interfacial tension between the two phases is a subject of ongoing study. cymitquimica.com Research in this area explores its effectiveness in various emulsion types, such as water-in-oil (W/O) and oil-in-water (O/W) systems, often in combination with other surfactants like polysorbates. nih.gov
Materials Science: In polymer science, this compound is investigated as an additive. For instance, it is used as a pigment dispersion additive in polypropylene (B1209903) and as an antistatic agent in PVC. echemi.com Its role in creating synthetic fibers and as a brightener in the leather industry is also noted. atamanchemicals.comwikipedia.org
Pharmaceutical Formulations: The pharmaceutical sciences extensively study this compound as an excipient. medchemexpress.comchemsrc.com It functions as an emulsifier, solubilizer, and wetting agent in various drug delivery systems. medchemexpress.comalfa-chemistry.com Academic inquiry focuses on its use in developing novel formulations such as organogels and microspheres for controlled drug release. nih.govalfa-chemistry.com
Food Chemistry: In the food industry, it is utilized as a food additive (E491) to maintain the stable suspension of water and oil in products like baked goods, icings, and coffee whiteners. atamanchemicals.comchemicalbook.comchemanalyst.com Research in this field examines its impact on food texture, volume, and shelf life. chemicalbook.comhuanachemical.com For example, it is known to improve the water-holding capacity of food, leading to a softer texture and extended freshness. huanachemical.com
Table 1: Key Properties of Sorbitan, Monooctadecanoate
| Property | Value |
|---|---|
| CAS Number | 1338-41-6 |
| Molecular Formula | C24H46O6 |
| Molecular Weight | 430.62 g/mol |
| Appearance | White to yellow waxy bead or flake |
| Solubility | Practically insoluble but dispersible in water; soluble in ethanol, isopropanol, mineral oil, and vegetable oil. |
| Melting Point | 54-57 °C |
| Hydrophilic-Lipophilic Balance (HLB) | 4.7 |
Data sourced from multiple references. atamanchemicals.comwikipedia.orgchemicalbook.comatamanchemicals.comalfa-chemistry.comnih.govvwr.comavantorsciences.com
Scope and Objectives of Academic Inquiry on Sorbitan, Monooctadecanoate
The academic investigation into this compound is driven by a range of specific goals aimed at understanding and optimizing its functionality.
A primary objective is the characterization of its physicochemical properties . This includes detailed analysis of its molecular structure, thermal stability, and behavior at interfaces. cymitquimica.comnih.gov Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), are employed to separate and quantify the various ester fractions within commercial sorbitan monostearate products. researchgate.net
Another key area of research is the elucidation of its mechanism of action in different applications. For instance, in baking, research aims to understand how it interacts with starch and gluten to improve dough strength and prevent staling. huanachemical.com In pharmaceutical applications, studies focus on how it influences drug solubility and release from various formulations. alfa-chemistry.com
The development of novel applications is a continuous objective. Researchers are exploring its use in creating advanced materials and drug delivery systems. nih.gov For example, its role in the formation of niosomes, which are vesicular systems for drug delivery, has been a subject of investigation. cymitquimica.com
Furthermore, there is a consistent effort to improve manufacturing processes and the purity of this compound. This includes optimizing the esterification reaction between sorbitol and stearic acid to control the final product's composition and properties. atamanchemicals.com
Finally, a significant portion of academic inquiry is dedicated to its use in combination with other substances. The synergistic effects of this compound with other emulsifiers, particularly polysorbates, are widely studied to achieve desired emulsion stability and texture in various products. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUMOYIDDBPOLL-XWVZOOPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |
| Source | PubChem | |
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Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID70872695 | |
| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |
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Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline] | |
| Record name | Sorbitan, monooctadecanoate | |
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| Record name | Sorbitan monostearate | |
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Solubility |
Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol | |
| Record name | SORBITAN MONOSTEARATE | |
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Density |
1.0 @ 25 °C | |
| Record name | SORBITAN MONOSTEARATE | |
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Color/Form |
White to tan waxy solid | |
CAS No. |
1338-41-6, 5093-91-4, 76169-00-1 | |
| Record name | Sorbitan monostearate [USAN:NF] | |
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| Record name | Sorbitan, monooctadecanoate | |
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| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |
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| Record name | Sorbitan stearate | |
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| Record name | Sorbitan, monooctadecanoate | |
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| Record name | SORBITAN MONOSTEARATE | |
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| Record name | SORBITAN MONOSTEARATE | |
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Melting Point |
49-65 °C | |
| Record name | SORBITAN MONOSTEARATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |
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Synthesis and Chemical Modification of Sorbitan, Monooctadecanoate
Synthetic Pathways and Reaction Mechanisms for Sorbitan (B8754009), Monooctadecanoate Production
The industrial production of sorbitan, monooctadecanoate primarily involves the esterification of sorbitol with stearic acid. atamanchemicals.comspecialchem.com Sorbitol, a sugar alcohol, first undergoes intramolecular dehydration to form sorbitan, a cyclic ether. atamankimya.com This is then followed by the esterification with stearic acid. atamanchemicals.com There are two main approaches to this synthesis: a one-step process and a two-step process. echemi.com
The one-step method involves reacting sorbitol and stearic acid directly, often with an alkaline catalyst at high temperatures (230-250°C). echemi.com In this process, both the dehydration of sorbitol to sorbitan and the subsequent esterification occur concurrently. echemi.com
The two-step process separates these reactions. First, sorbitol is dehydrated, typically using an acid catalyst like phosphoric acid, to produce sorbitan. researchgate.net The resulting sorbitan is then esterified with stearic acid, usually in the presence of an alkaline catalyst such as sodium hydroxide (B78521). researchgate.net This two-step approach is often favored as it allows for better control over the reaction conditions and can result in a product with fewer impurities and a lighter color. btsjournals.com
Esterification Reactions and Catalysis in Sorbitan, Monooctadecanoate Synthesis
The core of sorbitan, monooctadecanoate synthesis is the esterification reaction, where a carboxylic acid (stearic acid) reacts with an alcohol (sorbitan) to form an ester and water. venus-goa.com This reaction is reversible and requires a catalyst to proceed at a practical rate.
Catalysts:
Alkaline Catalysts: Sodium hydroxide is a commonly used alkaline catalyst in the esterification step. echemi.comresearchgate.net Alkaline catalysts are generally preferred as they tend to favor the formation of sorbitan esters over esters of hexides (further dehydrated sorbitol). google.com
Acid Catalysts: Phosphoric acid is often employed in the initial dehydration of sorbitol to sorbitan. researchgate.net While acid catalysts can also be used for esterification, they tend to promote the formation of less desirable byproducts. google.com
Other Catalysts: Sodium 2-ethyl hexanate (B13746143) has also been identified as a potential catalyst in various chemical reactions, including those for producing adhesives, coatings, and resins. belahwaenterprises.com
The choice of catalyst significantly influences the reaction's efficiency and the final product's composition. For instance, using an excess of stearic acid can lead to the formation of sorbitan tristearate alongside the desired monostearate. atamanchemicals.comatamanchemicals.com
Green Chemistry Approaches to Sorbitan, Monooctadecanoate Synthesis
In recent years, there has been a growing interest in developing more environmentally friendly methods for synthesizing sorbitan esters. These "green chemistry" approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency.
Enzymatic Synthesis: A key green approach is the use of lipases as biocatalysts. nih.govwur.nl Lipases are enzymes that can catalyze esterification reactions under milder conditions than traditional chemical methods, often leading to higher selectivity and fewer side reactions. wur.nlkoreascience.kr For example, immobilized lipase (B570770) from Candida antarctica (Novozym 435) has been successfully used to synthesize sorbitan esters. koreascience.krgoogle.com This enzymatic process can be conducted in organic solvents or even in solvent-free systems. nih.govwur.nl
Solvent-Free Synthesis: Another green strategy is to perform the synthesis without the use of organic solvents. wur.nl This reduces the environmental impact associated with solvent use and disposal. Solvent-free reactions are often carried out at elevated temperatures and under reduced pressure to facilitate the removal of water, which is a byproduct of the esterification reaction. wur.nl
Reaction Kinetics and Thermodynamics in Sorbitan, Monooctadecanoate Formation
The rate and extent of sorbitan, monooctadecanoate formation are governed by the principles of reaction kinetics and thermodynamics.
Reaction Kinetics: The rate of the esterification reaction is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. nih.gov Studies have shown that the dehydration rate of sorbitol is directly proportional to temperature and catalyst concentration, while pressure has a negative effect. The kinetics of crystallization of stearic acid in the presence of Span 60 have been studied, revealing that Span 60 can alter the crystal habit and structure of stearic acid. nih.gov
Thermodynamics: The esterification reaction is a reversible equilibrium process. venus-goa.com The position of the equilibrium, and thus the final yield of the ester, can be influenced by factors such as temperature and the removal of byproducts like water. google.com Thermodynamic models, such as the UNIFAC model, have been applied to understand the phase behavior and reactant activities in the liquid-liquid synthesis of glyceride esters, which shares similarities with sorbitan ester synthesis. researchgate.net The thermodynamic parameters of ethoxylated sorbitan esters have also been investigated to understand their internal structure and intermolecular interactions. researchgate.net
Derivatization and Functionalization Strategies for Sorbitan, Monooctadecanoate
The versatility of sorbitan, monooctadecanoate can be further enhanced through chemical modification of its constituent parts: the octadecanoate (stearate) moiety and the sorbitan backbone.
Structural Modifications of the Octadecanoate Moiety
The properties of sorbitan esters are significantly influenced by the fatty acid chain. shreechem.inresearchgate.net While sorbitan, monooctadecanoate is derived from stearic acid (a saturated C18 fatty acid), other fatty acids can be used to create a range of sorbitan esters with different properties. shreechem.indynaglycolsindia.com
For example, using oleic acid, an unsaturated C18 fatty acid, results in sorbitan monooleate (Span 80), which is a liquid at room temperature, unlike the solid Span 60. nih.govacs.org The presence of a double bond in the oleic acid chain introduces a kink, preventing the molecules from packing as tightly as the straight-chain stearic acid. researchgate.net This difference in packing affects the physical properties and applications of the resulting sorbitan ester.
Chemical Modifications of the Sorbitan Backbone
The hydrophilic sorbitan headgroup also presents opportunities for chemical modification. The hydroxyl groups on the sorbitan ring can be further reacted to introduce new functional groups, thereby altering the surfactant's properties. nih.govacs.org
One of the most common modifications is ethoxylation, where ethylene (B1197577) oxide is added to the sorbitan backbone. researchgate.net This reaction produces polyoxyethylene sorbitan esters, commercially known as Polysorbates or Tweens. researchgate.net For instance, the ethoxylation of sorbitan monostearate (Span 60) yields polyoxyethylene (20) sorbitan monostearate (Polysorbate 60), a more hydrophilic surfactant. atamanchemicals.comatamanchemicals.com The degree of ethoxylation can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the surfactant, making it suitable for a wider range of applications, particularly in forming oil-in-water emulsions. researchgate.net
Interactive Data Tables
Table 1: Comparison of Synthetic Methods for Sorbitan Esters
| Method | Catalyst | Temperature | Advantages | Disadvantages |
| One-Step | Alkaline (e.g., NaOH) | 230-250°C | Simpler process | Less control, potential for more impurities and color |
| Two-Step | Acid (dehydration), Alkaline (esterification) | Dehydration: ~180°C, Esterification: ~220°C | Better control, purer product, lighter color | More complex process |
| Enzymatic | Lipase (e.g., Novozym 435) | Milder (e.g., 50-90°C) | High selectivity, fewer side reactions, "green" | Can be more expensive, may require longer reaction times |
This table provides a summary of the different synthetic routes for producing sorbitan esters. The one-step and two-step methods are traditional chemical syntheses, while the enzymatic method represents a green chemistry approach.
Table 2: Influence of Fatty Acid on Sorbitan Ester Properties
| Sorbitan Ester | Fatty Acid Moiety | Saturation | Physical State at Room Temp. | Key Property Difference |
| Sorbitan Monostearate (Span 60) | Stearic Acid (C18) | Saturated | Solid | Forms stable water-in-oil emulsions |
| Sorbitan Monooleate (Span 80) | Oleic Acid (C18) | Unsaturated | Liquid | More fluid, used in different formulations |
| Sorbitan Monolaurate (SML) | Lauric Acid (C12) | Saturated | Liquid | Shorter fatty acid chain, more hydrophilic |
This table illustrates how changing the fatty acid component of a sorbitan ester affects its physical properties. The length and saturation of the fatty acid chain are key determinants of whether the resulting ester is a solid or a liquid at room temperature.
Grafting and Polymerization Techniques Involving Sorbitan, monooctadecanoate
Sorbitan, monooctadecanoate, a non-ionic surfactant derived from the esterification of sorbitol and stearic acid, serves not only as a crucial emulsifier but also as a versatile molecule in the field of polymer chemistry. atamanchemicals.comatamanchemicals.com Its unique structure, featuring a hydrophilic sorbitan head and a lipophilic stearic acid tail, allows for its involvement in various chemical modification techniques, including grafting and polymerization. atamanchemicals.com These processes leverage the inherent functionalities of the molecule to create novel materials with tailored properties for a wide range of applications.
One of the most prominent polymerization techniques involving sorbitan, monooctadecanoate is ethoxylation . This process entails the reaction of the sorbitan monoester with ethylene oxide, leading to the formation of polyoxyethylene sorbitan monostearate, commonly known as polysorbate 60. atamanchemicals.comspecialchem.comgoogle.com The ethoxylation process introduces poly(oxy-1,2-ethanediyl) chains onto the sorbitan molecule. specialchem.comeuropa.eu The degree of ethoxylation, indicated by the number following "polysorbate" (e.g., 60), can be controlled to produce a series of surfactants with varying hydrophilic-lipophilic balance (HLB) values. atamanchemicals.com This modification significantly enhances the water solubility and emulsifying properties of the original sorbitan ester. atamanchemicals.com
The synthesis of polysorbate 60 typically involves the reaction of sorbitan, monooctadecanoate with ethylene oxide under controlled temperature and pressure conditions. specialchem.comgoogle.com This process can be considered a form of ring-opening polymerization of the ethylene oxide monomer, initiated by the hydroxyl groups on the sorbitan head.
Table 1: Ethoxylation of Sorbitan, monooctadecanoate
| Parameter | Description |
|---|---|
| Starting Material | Sorbitan, monooctadecanoate |
| Reactant | Ethylene oxide |
| Product | Polyoxyethylene sorbitan monostearate (Polysorbate 60) |
| Chemical Change | Addition of poly(oxy-1,2-ethanediyl) chains |
| Resulting Property | Increased hydrophilicity and altered HLB value |
Beyond direct polymerization, sorbitan, monooctadecanoate plays a significant role as a stabilizer and emulsifier in emulsion polymerization . This technique is used to produce a variety of polymers, such as polyalkylcyanoacrylates, in the form of nanoparticles. taylorandfrancis.com In this context, sorbitan, monooctadecanoate facilitates the dispersion of monomer droplets in a continuous phase (often aqueous), creating a stable emulsion where polymerization occurs. Its function is crucial for controlling the size and stability of the resulting polymer particles. taylorandfrancis.com
Furthermore, grafting techniques can utilize sorbitan, monooctadecanoate to modify the surfaces of other materials. For instance, research has shown that it can be used to modify the surface of inorganic powders to enhance their compatibility with polymer matrices. While direct grafting of polymer chains onto the sorbitan, monooctadecanoate backbone is a more advanced area of research, its inherent surfactant properties make it a key component in creating stable interfaces in polymer composites. The concept of graft copolymers, where polymeric side chains are attached to a main polymer backbone, is a well-established field in polymer science, and molecules like sorbitan esters are valuable for creating the necessary reaction conditions for such modifications. numberanalytics.com
Advanced polymerization methods like atom transfer radical polymerization (ATRP) and ring-opening polymerization (ROP) represent frontiers where molecules like sorbitan derivatives could potentially be employed as macroinitiators or part of more complex copolymer structures. nih.govmdpi.com These techniques offer precise control over polymer architecture. For example, the hydroxyl groups on the sorbitan ring could theoretically be modified to act as initiation sites for the ring-opening polymerization of cyclic monomers like lactones or carbonates, leading to the formation of biodegradable block copolymers. nih.govgoogle.com Similarly, in ATRP, derivatives of sorbitan could be functionalized to initiate the controlled polymerization of various vinyl monomers. nih.govrsc.org While specific, detailed research on using sorbitan, monooctadecanoate as a primary initiator in these advanced techniques is still an emerging area, its fundamental chemical structure presents significant potential for the synthesis of novel and functional polymers.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Sorbitan, monooctadecanoate |
| Sorbitol |
| Stearic acid |
| Polyoxyethylene sorbitan monostearate |
| Polysorbate 60 |
| Ethylene oxide |
| Polyalkylcyanoacrylates |
| Lactones |
| Carbonates |
Interfacial and Colloidal Science of Sorbitan, Monooctadecanoate
Fundamental Principles of Sorbitan (B8754009), Monooctadecanoate at Interfaces
The efficacy of sorbitan monooctadecanoate as a surface-active agent is rooted in its ability to adsorb at interfaces and consequently alter the interfacial properties.
Adsorption Isotherms and Interfacial Tension Studies of Sorbitan, Monooctadecanoate
The adsorption of this compound at an interface, such as the boundary between water and oil, leads to a reduction in interfacial tension. huanachemical.com This phenomenon is a direct consequence of its amphiphilic nature, where the hydrophilic sorbitan moiety orients towards the aqueous phase and the lipophilic fatty acid chain extends into the oil phase. cymitquimica.com
Studies have investigated the interfacial tension of various sorbitan esters, including sorbitan monostearate (Span 60), at water-oil interfaces. nih.gov These studies determine key parameters that describe the surfactant's behavior. One such parameter is the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk phase. Research has shown that sorbitan monostearate, along with sorbitan monopalmitate, exhibits the lowest CMC values among several sorbitan monoesters, indicating its high efficiency in reducing interfacial tension. nih.gov
The effectiveness of a surfactant is also quantified by the interfacial tension at the CMC (γcmc) and the maximum surface pressure (πcmc). Lower γcmc values signify greater reduction in interfacial tension. It has been observed that increasing the hydrophobicity of the sorbitan monoester, as is the case with the long stearic acid chain in this compound, leads to a slight lowering of the γcmc. nih.gov The area per molecule at the interface (Acmc) provides insight into the packing of the surfactant molecules. Sorbitan monostearate and monopalmitate have been found to have smaller Acmc values, suggesting a more compact arrangement at the interface. nih.gov
The spontaneity of micellization and adsorption can be understood through the standard free energy of micellization (ΔG°mic) and adsorption (ΔG°ad), respectively. More negative values indicate a more spontaneous process. nih.gov
Table 1: Interfacial Properties of Sorbitan Monostearate (Span 60)
| Parameter | Description | Typical Findings |
|---|---|---|
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules start to form micelles in the bulk solution. | Relatively low compared to other sorbitan esters, indicating high efficiency. nih.gov |
| Interfacial Tension at CMC (γcmc) | The minimum interfacial tension achieved at the CMC. | Decreases with increasing hydrophobicity of the surfactant. nih.gov |
| Area per Molecule at CMC (Acmc) | The average area occupied by a surfactant molecule at the interface. | Smaller values suggest denser packing at the interface. nih.gov |
This table is generated based on qualitative findings from cited research and is for illustrative purposes.
Surface Rheology of Sorbitan, Monooctadecanoate Films
The film formed by this compound at an interface possesses distinct rheological properties, which are crucial for the stability of emulsions and foams. Surface rheology deals with the response of the interfacial film to deformation. The key parameters are surface elasticity and surface viscosity.
Sorbitan monostearate contributes to the formation of stable and elastic interfacial films. nih.gov This elasticity, often referred to as the Marangoni effect, arises from gradients in interfacial tension. When an interface is stretched, the concentration of the surfactant decreases, leading to a local increase in interfacial tension that opposes the stretching. This effect is critical in preventing the coalescence of droplets in an emulsion.
The viscosity of the interfacial film also plays a significant role in stabilizing systems by dampening droplet shape fluctuations and retarding film drainage. While the concepts of surface viscosity and elasticity are well-established, their specific quantification for this compound films requires specialized measurement techniques. Research on the rheological properties of creams formulated with sorbitan monostearate has shown that it forms the most stable and elastic creams compared to other sorbitan monoesters, characterized by clear linear viscoelastic regions. nih.gov
Emulsification and Dispersion Mechanisms Mediated by Sorbitan, Monooctadecanoate
This compound is a highly effective emulsifier and dispersing agent due to its ability to form stable interfaces between immiscible phases.
Stabilization of Emulsions (O/W and W/O) by Sorbitan, Monooctadecanoate
This compound is particularly known for its ability to stabilize water-in-oil (W/O) emulsions, which is consistent with its low hydrophilic-lipophilic balance (HLB) value of approximately 4.7. atamanchemicals.comatamanchemicals.com The HLB scale provides a measure of the relative affinity of a surfactant for water and oil. Low HLB values indicate a greater solubility and affinity for the oil phase, making the surfactant suitable for W/O emulsions.
The stabilization mechanism involves the formation of a protective interfacial film around the dispersed water droplets. huanachemical.com The lipophilic stearic acid tails of the this compound molecules orient themselves into the continuous oil phase, while the hydrophilic sorbitan heads are anchored at the water-droplet interface. This creates a steric barrier that prevents the droplets from coalescing.
Role of Sorbitan, Monooctadecanoate in Pickering Emulsions
Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, rather than by conventional surfactant molecules. These emulsions are of increasing interest due to their high stability and the potential to avoid traditional surfactants, which can sometimes cause irritation in cosmetic and pharmaceutical applications. nih.gov
While this compound is a molecular surfactant, it can play a role as a co-stabilizer in Pickering emulsion systems. Its function in this context is to modify the wettability of the solid particles. The effectiveness of a solid particle as a Pickering stabilizer depends on its partial wetting by both the oil and water phases. This compound can adsorb onto the surface of the solid particles, altering their surface properties and making them more suitable for stabilizing the emulsion. For instance, it can enhance the adsorption of hydrophobic particles at the interface, thereby improving the stability of the Pickering emulsion.
Particle Dispersion and Suspension Stabilization using Sorbitan, Monooctadecanoate
This compound is also utilized as a dispersing agent to stabilize suspensions of solid particles in a liquid medium. atamanchemicals.com The mechanism of stabilization is similar to that in emulsions. The surfactant molecules adsorb onto the surface of the solid particles, preventing them from aggregating and settling. huanachemical.com
The lipophilic tail of the this compound molecule anchors to the particle surface, particularly if the particle is hydrophobic, while the hydrophilic head extends into the liquid phase (if aqueous) or vice versa in a non-aqueous medium. This creates a steric hindrance that overcomes the attractive van der Waals forces between the particles, thus maintaining a stable dispersion. This property is valuable in various applications, including the dispersion of pigments in paints and inks, and the stabilization of active ingredients in pharmaceutical and agricultural formulations. atamanchemicals.comresearchgate.net
Interaction of Sorbitan, Monooctadecanoate with Other Surfactants and Polymers
Sorbitan, monooctadecanoate, a non-ionic surfactant, is frequently utilized in complex formulations where its interaction with other surface-active molecules and polymers is critical to the final product's structure and stability. These interactions can lead to enhanced performance, novel microstructures, and tailored physical properties.
Synergistic Effects in Mixed Surfactant Systems with Sorbitan, Monooctadecanoate
The combination of Sorbitan, monooctadecanoate (also known as Span 60) with other surfactants often results in synergistic effects, where the performance of the mixture exceeds that of the individual components. This is particularly evident when it is paired with hydrophilic surfactants, such as polysorbates. cnchemsino.comatamanchemicals.com Sorbitan esters, being lipophilic with low Hydrophile-Lipophile Balance (HLB) values, are effective as water-in-oil (W/O) emulsifiers, while high-HLB surfactants like polysorbates are effective for oil-in-water (O/W) emulsions. cnchemsino.comatamanchemicals.com When used together, they can create highly stable emulsions over a wider range of conditions. cnchemsino.com
The synergy arises from the more efficient packing of surfactant molecules at the oil-water interface. The different molecular geometries of the bulky, hydrophilic headgroup of a polysorbate and the smaller, more compact headgroup of Sorbitan, monooctadecanoate allow for a denser interfacial film, which creates a more robust barrier to droplet coalescence. This combined use of lipophilic and hydrophilic surfactants leads to synergy in displacing proteins from interfaces as well. researchgate.net
A notable example of this synergy is in the formulation of corrosion inhibitors. While both sorbitan fatty acid esters and their polyoxyethylene derivatives show some activity, a significant synergistic effect in corrosion inhibition is observed when they are used together. google.com This enhanced performance is attributed to the formation of a more effective protective film on the metal surface. google.com
| Surfactant Combination | Application | Observed Synergistic Effect | Reference |
| Sorbitan, monooctadecanoate & Polysorbates | Emulsions (Food, Cosmetics) | Enhanced emulsion stability; improved texture and consistency. | cnchemsino.comatamanchemicals.com |
| Sorbitan, monooctadecanoate & Polyoxyethylene 20 sorbitan monostearate | Corrosion Inhibition | Significantly improved corrosion inhibition compared to individual components. | google.com |
| Sorbitan, monooctadecanoate & Hydrophilic Surfactants | Whipped Toppings | More effective replacement of proteins from the fat globule interface. | researchgate.net |
This table summarizes documented synergistic interactions between Sorbitan, monooctadecanoate and other surfactants.
Complexation and Association Phenomena of Sorbitan, Monooctadecanoate with Macromolecules
Sorbitan, monooctadecanoate interacts with various macromolecules, influencing the properties of complex systems like polymeric composites and drug delivery vehicles. researchgate.netnih.gov These interactions are typically non-covalent, involving hydrogen bonding and hydrophobic effects.
In the context of drug delivery, Sorbitan, monooctadecanoate has been shown to act as a low-molecular-mass organic gelator for the oil core within lipid-core polymeric nanocapsules. nih.gov This structuring of the core influences the characteristics of the polymeric wall. nih.gov Furthermore, Sorbitan, monooctadecanoate dispersed in the oily core can interact through non-covalent bonds with drug molecules. For example, it has been demonstrated to form hydrogen bonds with the drug quercetin, which stabilizes the organogel network and increases the drug-loading capacity of the nanocapsules by more than 40 times compared to conventional formulations. nih.gov
Its interaction with biological macromolecules like proteins is also significant, particularly at interfaces. researchgate.net Lipophilic surfactants like Sorbitan, monooctadecanoate are generally less effective than hydrophilic surfactants at replacing proteins from an oil-water interface on their own. However, their presence in a mixed system can enhance this displacement, which is a critical step in the partial coalescence of fat globules necessary for the structure of whipped toppings. researchgate.net
Phase Behavior in Systems Containing Sorbitan, Monooctadecanoate
The phase behavior of systems containing Sorbitan, monooctadecanoate is complex and highly dependent on composition, temperature, and the nature of the oil and aqueous phases. researchgate.netusp.brnih.gov As a lipophilic surfactant, it tends to form water-in-oil (W/O) emulsions, but in combination with other surfactants, it can stabilize oil-in-water (O/W) systems. cnchemsino.comatamanchemicals.com
Studies on three-component systems of sorbitan monoesters, oil, and water have shown that Sorbitan, monooctadecanoate and sorbitan monopalmitate are highly effective at lowering interfacial tension and form stable O/W creams. nih.gov In contrast, sorbitan monolaurate and sorbitan monooleate could form either O/W or W/O creams depending on the composition. nih.gov The lengthening of the alkyl chain on the surfactant, as in Sorbitan, monooctadecanoate, generally increases the elasticity of the resulting cream. researchgate.net
The combination of Sorbitan, monooctadecanoate with polysorbates is often used to achieve a desired HLB value for stable nanoemulsions. dovepress.com However, the phase behavior is not solely dictated by the HLB value; structural similarities between the surfactant and the oil phase also play a crucial role. researchgate.net The phase inversion temperature (PIT) method is another approach that utilizes the change in surfactant curvature with temperature to produce fine-droplet emulsions. usp.br
In aqueous systems, surfactants like Sorbitan, monooctadecanoate can form various ordered structures. cerealsgrains.org At low concentrations and above its melting point, it exists as monomers in oil or water. As concentration increases, it can form inverse micelles in oil. In the presence of water, it can participate in forming lamellar liquid crystalline phases or gel structures, which consist of bimolecular lipid layers alternating with layers of water. cerealsgrains.org These structured phases are critical for the stability and functional properties of many food and pharmaceutical products. cerealsgrains.org
| System Components | Emulsion Type/Phase Behavior | Key Findings | Reference |
| Sorbitan, monooctadecanoate, Isopropyl myristate, Water | O/W Cream | Forms stable and elastic creams; most effective at lowering interfacial tension among tested sorbitan esters. | nih.gov |
| Sorbitan, monostearate & Polysorbate 80 | O/W Nanoemulsion | Resulted in creaming upon centrifugation, indicating certain stability characteristics. Mixing time was a critical factor in droplet size. | dovepress.comnih.gov |
| Sorbitan esters, Water, Palm Kernel Oil Esters | W/O Microemulsion, Liquid Crystalline | Phase behavior is affected by both the HLB value and the structural similarity between the oil and the surfactant. | researchgate.net |
| Sorbitan, monooctadecanoate, Water | Gel/Liquid Crystalline Phase | Can form ordered gel structures consisting of bimolecular lipid layers alternating with water layers. | cerealsgrains.org |
This table presents research findings on the phase behavior of systems containing Sorbitan, monooctadecanoate.
Advanced Analytical Methodologies for Sorbitan, Monooctadecanoate Characterization
Spectroscopic Techniques for Elucidating Sorbitan (B8754009), Monooctadecanoate Structure and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of Sorbitan, monooctadecanoate. Both ¹H and ¹³C NMR provide critical data for confirming the presence of the sorbitan and stearate (B1226849) moieties and for understanding the esterification patterns.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Sorbitan, monooctadecanoate is consistent with its fundamental structure. medchemexpress.eu Key signals in the ¹H NMR spectrum help in identifying the different proton environments within the molecule. For instance, comparative ¹H-NMR spectra can distinguish between sorbitol and its anhydride (B1165640) form, 1,4-sorbitan. researchgate.net
¹³C NMR Spectroscopy: ¹³C NMR is instrumental in analyzing the composition of sorbitan ester mixtures. It can help identify the different esterified and non-esterified carbon atoms in the sorbitan and fatty acid chains, providing insights into the distribution of mono-, di-, and triesters. worktribe.com The analysis of resulting compositions can reveal the molar percentages of various components, including choline (B1196258) methyl sulfate (B86663) stearic acid ester, glycerol (B35011) 1-stearate, and others, when applicable to the specific formulation being studied. google.com
A representative, though not exhaustive, summary of expected NMR signals is provided below:
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Alkyl Chain (CH₃) | ~0.8-0.9 | ~14 |
| Alkyl Chain (CH₂) | ~1.2-1.6 | ~22-34 |
| -CH₂-COO- | ~2.2-2.4 | ~34 |
| Sorbitan Ring Protons | ~3.5-4.5 | ~60-85 |
| Ester Linkage (-COO-CH₂-) | ~4.0-4.3 | ~63 |
| Note: This table represents generalized chemical shift ranges. Actual values can vary based on the specific isomer and analytical conditions. |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, offering a fingerprint for the identification of functional groups in Sorbitan, monooctadecanoate.
Infrared (IR) Spectroscopy: The infrared spectrum of Sorbitan, monooctadecanoate is characteristic of a partial fatty acid ester of a polyol. atamankimya.com Key absorption bands confirm the presence of hydroxyl (-OH) and ester (-C=O) functional groups. The FTIR spectrum of Span 60 (a commercial grade of Sorbitan monostearate) shows characteristic peaks for the hydroxyl group around 3416 cm⁻¹, the aromatic -CH₃ group at 2916 cm⁻¹, and a strong C=O ester bond at 1734 cm⁻¹. researchgate.net These spectral features are crucial for confirming the identity and assessing the purity of the compound. core.ac.uk The compatibility of the drug with excipients can also be verified using FTIR studies. researchgate.net
Raman Spectroscopy: While less commonly cited for this specific compound in the available literature, Raman spectroscopy can provide complementary information to IR, particularly for non-polar bonds and symmetric vibrations. It is a valuable tool in the broader field of food additive analysis. dss.go.thdss.go.th
A summary of key vibrational frequencies is presented below:
| Functional Group | IR Absorption (cm⁻¹) |
| O-H Stretching (hydroxyl groups) | ~3400 (broad) |
| C-H Stretching (alkyl chain) | ~2850-2960 |
| C=O Stretching (ester) | ~1735 |
| C-O Stretching (ester and ether) | ~1050-1250 |
| Note: This table presents typical absorption ranges. Specific peak positions can be influenced by the molecular environment and sample preparation. |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elucidating the fragmentation patterns of Sorbitan, monooctadecanoate, which aids in its structural confirmation. The exact mass of Sorbitan, monooctadecanoate is approximately 430.32943918 Da. nih.gov
High-resolution mass spectrometry can be employed to analyze the complex composition of commercial samples, allowing for the distinction between mono-, di-, tri-, and tetra-esters of stearic and palmitic acids with sorbitol anhydrides. researchgate.net Manually curated, high-quality mass spectral data for Sorbitan monostearate is available in specialized databases. mzcloud.org
The fragmentation patterns observed in MS can provide information about the different components of the molecule, such as the loss of the fatty acid chain or fragments of the sorbitan ring.
| Property | Value |
| Molecular Formula | C₂₄H₄₆O₆ nih.govcore.ac.ukavantorsciences.comvwr.com |
| Molecular Weight | ~430.62 g/mol chemicalbook.comavantorsciences.com |
| Monoisotopic Mass | 430.32943918 Da nih.gov |
| Note: The molecular weight can vary slightly depending on the isotopic composition. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Sorbitan, Monooctadecanoate
Chromatographic and Separation Sciences for Sorbitan, Monooctadecanoate Analysis
Chromatographic techniques are essential for separating the complex mixture of components found in commercial Sorbitan, monooctadecanoate. These methods are crucial for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Sorbitan, monooctadecanoate and other sorbitan esters. researchgate.net Reversed-phase HPLC methods, often utilizing a C18 column, have been developed for the separation of these surfactants. researchgate.net Such methods can effectively separate sorbitan mono-, di-, tri-, and tetraester fractions. researchgate.net
A typical HPLC method might employ a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid, the latter being more suitable for mass spectrometry detection. sielc.com The use of an evaporative light scattering detector (ELSD) is also common in the analysis of polyol esters. worktribe.com For instance, a method for the analysis of Sorbitan monooleate using an HPLC with a charged aerosol detector (CAD) has been described. thermofisher.com
| HPLC Parameter | Typical Conditions |
| Column | C18 (Reversed-Phase) researchgate.net or Newcrom R1 sielc.com |
| Mobile Phase | Acetonitrile/Water/Acid (e.g., Phosphoric or Formic Acid) sielc.com |
| Detector | UV, ELSD worktribe.com, CAD thermofisher.com, or MS sielc.com |
| Mode | Isocratic or Gradient |
| Note: Specific conditions can be optimized for the desired separation. |
Gas Chromatography (GC) is another powerful technique for analyzing Sorbitan, monooctadecanoate, although it typically requires derivatization to increase the volatility of the analytes. worktribe.com The hydroxyl groups in the sorbitan moiety are often silylated prior to analysis. worktribe.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov
GC methods can separate the different ester species, and validation has shown these methods to be specific and precise for characterizing real-world samples. worktribe.com High-temperature GC (HT-GC) has also been used for the analysis of related sucrose (B13894) esters after silylation. worktribe.com The combination of GC with mass spectrometry (GC-MS) is particularly effective for the direct analysis of these compounds in various matrices. mst.dk The prediction of response factors for GC with flame ionization detection (FID) has been extended to include silylated compounds, which can aid in quantification without the need for pure reference substances. nih.gov
| GC Parameter | Typical Conditions |
| Derivatization | Silylation (e.g., with BSTFA) worktribe.comnih.gov |
| Column | Capillary columns suitable for high-temperature analysis google.com |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) mst.dk |
| Injection | Split/Splitless worktribe.com |
| Note: The specific temperature program and other parameters are crucial for achieving good separation. |
Size Exclusion Chromatography (SEC) for Oligomer Distribution of Sorbitan, Monooctadecanoate
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molar mass distribution of complex substances like Sorbitan, monooctadecanoate. researchgate.netresearchgate.networktribe.com This surfactant is not a single chemical entity but a mixture of various related structures, including sorbitan esters, isosorbide (B1672297) esters, and their oligomers. chromatographyonline.com SEC separates these components based on their hydrodynamic volume in solution. worktribe.comchromatographyonline.com
The principle of SEC involves passing a solution of the sample through a column packed with porous gel. worktribe.comrsc.org Larger molecules are unable to enter the pores and thus elute first, while smaller molecules can penetrate the pores to varying degrees, resulting in a longer retention time. This separation allows for the determination of the distribution of different ester fractions, such as monoesters, diesters, triesters, and tetraesters. researchgate.netresearchgate.net
In the analysis of sorbitan esters, SEC can provide crucial information about the relative proportions of these different species. researchgate.netresearchgate.net For instance, the ratio of sorbitan monoesters to isosorbide monoesters, as well as the ratio of higher esters to monoesters, can be calculated from the chromatogram. worktribe.com This information is vital for understanding the degree of dehydration and esterification that occurred during the synthesis of the surfactant. worktribe.com The complexity of these commercial products arises from the initial dehydration of sorbitol, which yields not only sorbitan but also isosorbide, both of which are subsequently esterified. chromatographyonline.com
While SEC is effective for separating based on molecular size, it may not resolve small differences in the fatty acid chains. chromatographyonline.com For more detailed compositional analysis, SEC is often used in conjunction with other techniques like mass spectrometry. nih.gov Advanced Polymer Chromatography (APC™), a type of high-performance SEC, offers faster analysis times and higher resolution for oligomer separation. nih.gov
Table 1: Theoretical Elution Order in SEC of Sorbitan, Monooctadecanoate Components This table is based on the general principles of Size Exclusion Chromatography.
| Elution Order | Component Type | Rationale for Elution Order |
| 1 (First) | Higher Oligomers (e.g., Triesters, Tetraesters) | Largest molecular size, excluded from most pores, fastest path through the column. researchgate.netresearchgate.net |
| 2 | Diesters | Intermediate molecular size, partial penetration into pores. researchgate.netresearchgate.net |
| 3 | Monoesters (Sorbitan and Isosorbide) | Smaller molecular size, greater penetration into pores, longer retention time. researchgate.netchromatographyonline.com |
| 4 (Last) | Unreacted Starting Materials (e.g., Sorbitol, Stearic Acid) | Smallest molecular size, maximum penetration into pores, longest path through the column. |
Thermal and Rheological Characterization of Sorbitan, Monooctadecanoate Systems
The thermal and flow properties of Sorbitan, monooctadecanoate are critical for its application in various formulations. These characteristics are investigated using techniques like Differential Scanning Calorimetry, Thermogravimetric Analysis, and rheometry.
Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of a material, such as melting and crystallization. rsc.org For pure Sorbitan, monooctadecanoate, DSC analysis shows distinct endothermic (melting) and exothermic (crystallization) peaks. nih.gov In one study, Sorbitan monostearate exhibited an endothermic peak at 57.2°C and an exothermic peak at 50.1°C. nih.gov These values can shift when the compound is part of a formulation. For example, in organogels made with sesame oil, the endothermic peaks appeared between 52°C and 54°C. nih.gov DSC is valuable for understanding the physical state and stability of formulations containing this surfactant. mdpi.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. innovareacademics.in TGA can be used to quantify the components in a mixture if their decomposition temperatures are sufficiently different. innovareacademics.in For instance, in a study of citral-loaded solid lipid nanoparticles, TGA was used alongside DSC to characterize the thermal properties of the formulation which included glyceryl monostearate and other surfactants. nih.gov While specific TGA data for pure Sorbitan, monooctadecanoate is not detailed in the provided context, the technique is broadly applied to assess the thermal stability of excipients and formulations. innovareacademics.indepositolegale.itgoogle.com
Table 2: DSC Thermal Transition Data for Sorbitan, Monooctadecanoate and its Formulations This table presents a compilation of findings from different studies.
| Sample | Analysis Condition | Endothermic Peak (Melting, Tm) | Exothermic Peak (Crystallization, Tc) | Source |
| Sorbitan monostearate (pure) | Heating/cooling cycle | 57.2°C | 50.1°C | nih.gov |
| Sorbitan monostearate (in sesame oil organogel) | Heating/cooling cycle | 52°C - 54°C | 45°C - 47°C | nih.gov |
| Sorbitan monostearate (in sunflower wax oleogel) | Cooling cycle | Not specified | ~60°C | mdpi.com |
Viscometry and rheometry are essential for characterizing the flow behavior (rheology) of solutions and dispersions containing Sorbitan, monooctadecanoate. anton-paar.comcsic.es These properties are crucial for product performance, stability, and sensory attributes.
Systems containing Sorbitan, monooctadecanoate, such as creams and organogels, often exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior, where viscosity decreases as the shear rate increases. nih.govresearchgate.net The viscosity of such formulations is typically dependent on the concentration of Sorbitan, monooctadecanoate; higher concentrations lead to increased viscosity and mechanical strength. nih.gov
Rheological studies also reveal the viscoelastic nature of these systems. nih.govnih.gov Techniques like oscillation stress sweep and creep recovery tests can be used to quantify the elastic and viscous properties. nih.gov For example, creams formulated with Sorbitan monostearate have been shown to be viscoelastic, and their elasticity increases with the length of the fatty acid chain of the oil phase and the amount of surfactant used. nih.govresearchgate.net The rheological behavior of oleogels based on Sorbitan monostearate is influenced by the type of vegetable oil used and the cooling rate during preparation. csic.esresearchgate.net
Table 3: Rheological Properties of Formulations Containing Sorbitan, Monooctadecanoate Data compiled from various research findings.
| Formulation Type | Key Rheological Finding | Influencing Factors | Source |
| Sesame Oil Organogel | Shear-thinning behavior; viscoelastic nature. | Concentration of Sorbitan monostearate. nih.gov | nih.gov |
| Water-in-Oil Cream | Pseudoplastic and viscoelastic behavior. | Surfactant concentration; oil phase composition. nih.govresearchgate.net | nih.govresearchgate.net |
| Whipped Cream Emulsion | Apparent viscosity increases with surfactant level. | Concentration of Sorbitan monostearate. researchgate.net | researchgate.net |
| Vegetable Oil Oleogel | Linear viscoelastic functions depend on oil type. | Type of vegetable oil; cooling rate. csic.esresearchgate.net | csic.esresearchgate.net |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Sorbitan, Monooctadecanoate
Microscopic and Scattering Techniques for Sorbitan, Monooctadecanoate Aggregates
Microscopy and scattering techniques are indispensable for visualizing the structure of Sorbitan, monooctadecanoate aggregates and their arrangement in various formulations at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology of formulations containing Sorbitan, monooctadecanoate. google.comjeolusa.com
SEM provides detailed information about the surface morphology of structures. It has been used to visualize niosomes—vesicular systems formulated with non-ionic surfactants like Sorbitan monostearate—revealing them to be spherical. usp.brisciii.es In studies of organogels, microscopy has shown the presence of needle-shaped crystals formed by the surfactant within the gel matrix. nih.gov SEM has also been employed to study the morphology of niosomes, confirming their hemispherical and concentric structures. nih.gov
TEM offers higher resolution and provides insight into the internal structure of aggregates. nanoscience.commpie.de It is used to visualize the lamellar structure of vesicles and the size and shape of nanoparticles. dovepress.comresearchgate.net For instance, TEM analysis of letrozole-loaded niosomes confirmed their uniform, spherical structure and internal topology. dovepress.com
Table 4: Morphological Observations of Sorbitan, Monooctadecanoate Formulations by Electron Microscopy Summary of findings from SEM and TEM analyses.
| Formulation | Microscopy Technique | Observation | Source |
| Niosomes | SEM | Revealed spherical vesicles. | usp.br |
| Organogels | Phase Contrast Microscopy | Showed needle-shaped crystals in the matrix. | nih.gov |
| Niosomes | SEM | Confirmed smooth, circular, multilamellar vesicles. | isciii.es |
| Niosomes | SEM, TEM | Visualized uniform spherical shape and internal structure. dovepress.com | dovepress.com |
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface topography and nanomechanical properties of materials. uniroma1.it It can generate three-dimensional maps of a surface with nanoscale precision. thieme-connect.comhawaii.edu
AFM has been successfully used to investigate the surface of films and nanoparticles containing sorbitan esters. uniroma1.it For example, AFM phase imaging has visualized lipid particles of Sorbitan monostearate on the surface of starch-based films, which was attributed to lipid coalescence during film drying. uniroma1.itresearchgate.net The technique allows for the characterization of surface roughness and homogeneity. In one study, films became rougher as the concentration of a similar surfactant, sorbitan monopalmitate, was increased, indicating surface enrichment by the surfactant molecules. researchgate.net
In the context of nanocarriers, AFM can provide information on the shape, size, and mechanical properties, such as stiffness (Young's modulus), of nanoparticles. researchgate.net For instance, AFM was used to study letrozole-loaded niosomes, complementing SEM and TEM data. dovepress.com The technique is also invaluable for studying surfactant films at interfaces, providing details on phase separation and the formation of multilayered structures, which are crucial for the function of surfactant systems. hawaii.eduhawaii.edunih.gov
Table 5: Applications of AFM in Characterizing Sorbitan, Monooctadecanoate Systems This table highlights the utility of AFM in surface analysis.
| System Studied | Information Obtained via AFM | Key Finding | Source |
| Starch-Glycerol Films | Visualization of lipid particles. | Surfactant aggregates as discontinuities in the film matrix. | uniroma1.itresearchgate.net |
| Lipid-Core Nanocapsules | Deformation properties, Young's modulus. | Nanocapsules containing Sorbitan monostearate were stiffer than conventional nanocapsules. | researchgate.net |
| Letrozole-Loaded Niosomes | Surface morphology. | Complemented SEM/TEM data on vesicle shape and size. | dovepress.com |
| Tribo-films in Lubricants | Morphology of films on worn surfaces. | Visualized the size and shape of protective films formed with lubricants containing Sorbitan monostearate. | herts.ac.uk |
Light Scattering Techniques (DLS, SLS) for Particle Size and Molecular Weight of Sorbitan, Monooctadecanoate Aggregates
Light scattering techniques are powerful, non-invasive analytical methods used to characterize the properties of particles and macromolecules in a solution. For Sorbitan, monooctadecanoate, which can self-assemble into various aggregates like vesicles (niosomes) and micelles in aqueous media, light scattering is indispensable for determining critical quality attributes such as aggregate size, size distribution, and molecular weight. nih.gov The two primary techniques employed for this purpose are Dynamic Light Scattering (DLS) and Static Light Scattering (SLS).
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary technique for measuring the size distribution of submicron particles in suspension. conicet.gov.ar The method is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. A monochromatic laser beam illuminates the sample, and the suspended Sorbitan, monooctadecanoate aggregates scatter the light. diva-portal.org Due to their Brownian motion, the intensity of the scattered light fluctuates over time. conicet.gov.ar
Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger, slower-moving particles cause slower fluctuations. diva-portal.org A digital correlator analyzes these intensity fluctuations to generate an autocorrelation function. This function is then mathematically processed to determine the diffusion coefficient (D) of the particles. Finally, the hydrodynamic diameter (d_H) of the aggregates is calculated using the Stokes-Einstein equation:
d_H = (k_B T) / (3πηD)
Where:
k_B is the Boltzmann constant
T is the absolute temperature
η is the viscosity of the solvent
The result is typically an intensity-weighted size distribution, providing the mean particle size (Z-average) and the Polydispersity Index (PDI). diva-portal.orgnih.gov The PDI is a dimensionless measure of the broadness of the size distribution, with values below 0.3 generally indicating a narrow and monodisperse population. mdpi.com DLS measurements are often performed using instruments like a Zetasizer, which can employ a He-Ne laser (e.g., at 633 nm) and detect scattered light at a specific angle, commonly 90° or 173° (backscatter). nih.govaxios-research.com
Research Findings from DLS Analysis:
Numerous studies have utilized DLS to characterize vesicular systems and nanoparticles formulated with Sorbitan, monooctadecanoate (often referred to as Span 60). These findings demonstrate how formulation variables impact the size and polydispersity of the resulting aggregates.
For instance, niosomes prepared with Sorbitan, monooctadecanoate and cholesterol exhibit distinct size characteristics depending on their composition. In one study, niosomes formulated for radiolabeling showed an average particle size of 110.2 ± 0.7 nm with a PDI of 0.229 ± 0.008, indicating a relatively uniform particle population. nih.gov Another investigation into gallic acid-loaded niosomes reported particle sizes ranging from 80 to 276 nm with PDI values consistently below 0.35. mdpi.com The study identified an optimal formulation with a 1:1 molar ratio of Sorbitan, monooctadecanoate to cholesterol. mdpi.com The effect of surfactant concentration has also been explored, with one study showing that increasing the concentration of Sorbitan, monooctadecanoate from 3% to 14% (w/w) in an emulsion led to a decrease in the mean nanoparticle size. researchgate.net
Table 1: DLS Characterization of Sorbitan, Monooctadecanoate Formulations
| Formulation Type | Key Components | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| Niosomes | Sorbitan, monooctadecanoate, Cholesterol, TPGS-DTPA | 110.2 ± 0.7 | 0.229 ± 0.008 | nih.gov |
| Gallic Acid Niosomes | Sorbitan, monooctadecanoate, Cholesterol (1:1 molar ratio) | 80 - 276 | < 0.35 | mdpi.com |
| Nanoparticles | Sorbitan, monooctadecanoate (3% w/w) in oil phase | > 250 (approx.) | Not Reported | researchgate.net |
| Nanoparticles | Sorbitan, monooctadecanoate (14% w/w) in oil phase | < 200 (approx.) | Not Reported | researchgate.net |
Static Light Scattering (SLS)
Static Light Scattering (SLS) is an absolute technique used to determine the weight-average molecular weight (M_w) of macromolecules and aggregates in solution. tandfonline.comanton-paar.com Unlike DLS, which measures the time-dependent fluctuations in scattered light, SLS measures the time-averaged intensity of light scattered by the sample at various angles. nih.gov
The fundamental principle of SLS is based on the relationship between the intensity of scattered light and the molar mass and size of the scattering particles, as described by the Rayleigh theory for particles much smaller than the wavelength of light. mdpi.com For larger particles, such as aggregates of Sorbitan, monooctadecanoate, the scattering intensity becomes dependent on the scattering angle.
To determine the M_w, the intensity of scattered light is measured at multiple solute concentrations. The data are then analyzed using a Debye plot, which plots Kc/R_θ against the concentration (c), where: horiba.com
K is the Debye constant, which depends on the solvent refractive index (n), the refractive index increment (dn/dc) of the solution with concentration, and the wavelength of the incident light (λ). horiba.com
c is the concentration of the solute.
R_θ is the Rayleigh ratio, which is the ratio of the scattered light intensity to the incident light intensity.
The relationship is expressed by the equation:
Kc / R_θ = 1 / M_w + 2A_2c
By extrapolating the plot to zero concentration, the intercept yields the reciprocal of the weight-average molecular weight (1/M_w). anton-paar.com The slope of the line provides the second virial coefficient (A_2), which describes the quality of the solvent and the nature of particle-particle interactions. anton-paar.com
While specific studies detailing the M_w of pure Sorbitan, monooctadecanoate aggregates via SLS are not widely published, the technique is routinely applied to characterize similar self-assembling systems like micelles and vesicles. nih.gov For Sorbitan, monooctadecanoate aggregates, SLS would provide crucial information on the number of monomer units that assemble into a single micelle or vesicle, offering insights into their structure and stability. The combination of DLS and SLS provides a comprehensive characterization, with DLS yielding the size of the aggregates and SLS revealing their average molecular mass. nih.govtesisenred.net
Table 2: Parameters Derivable from Light Scattering Techniques for Sorbitan, Monooctadecanoate Aggregates
| Technique | Parameter Measured | Information Obtained |
|---|---|---|
| Dynamic Light Scattering (DLS) | Diffusion Coefficient | Hydrodynamic Diameter (Size), Polydispersity Index (PDI) |
| Static Light Scattering (SLS) | Time-Averaged Scattered Intensity | Weight-Average Molecular Weight (M_w), Second Virial Coefficient (A_2) |
Industrial and Technological Applications of Sorbitan, Monooctadecanoate Excluding Human/clinical
Sorbitan (B8754009), Monooctadecanoate in Food Science and Technology (Processing Aids, Stabilizers)
In the food industry, sorbitan monooctadecanoate is a widely utilized food additive, identified by the E number E491. atamanchemicals.com It plays a crucial role as a processing aid and stabilizer, enhancing the quality, texture, and shelf life of numerous food products. atamanchemicals.com
Role in Emulsification and Texture Modification in Food Systems
This compound is primarily used as an emulsifier to create stable mixtures of oil and water. atamanchemicals.com With a low Hydrophilic-Lipophilic Balance (HLB) value of 4.7, it is lipophilic (oil-loving) and is particularly effective in forming water-in-oil (W/O) emulsions. atamanchemicals.com This property is essential for improving the texture and consistency of various food products. alibaba.com
Table 1: Functional Roles of this compound in Food Systems
| Function | Description |
| Emulsification | Stabilizes oil and water mixtures, particularly in water-in-oil emulsions. atamanchemicals.comatamanchemicals.com |
| Texture Modification | Improves the mouthfeel and consistency of products like ice cream and margarine. atamanchemicals.comalibaba.com |
| Aeration | Enhances foam volume and stability in products such as whipping cream. atamanchemicals.com |
| Crystallization Control | Prevents the formation of ice crystals in frozen desserts and fat crystallization in confectionery. atamanchemicals.comalibaba.com |
Applications in Bakery and Confectionery Science
This compound is extensively used in the bakery and confectionery sectors. alibaba.comvantagegrp.com In baked goods like cakes and breads, it acts as a dough conditioner and strengthener, leading to increased loaf volume and improved texture. atamankimya.comindiamart.com It is often used in combination with polysorbate 60 to achieve significant enhancements in cake quality. echemi.com
In confectionery products such as chocolates and coatings, this compound functions as a stabilizer for oil and fat emulsions. atamankimya.comindiamart.com This helps to prevent "bloom," the undesirable whitish coating that can appear on chocolate surfaces due to fat migration and recrystallization, thereby maintaining a glossy appearance and smooth texture. indiamart.com It is also utilized in icings, fillings, and confectionery coatings. vantagegrp.com
A key application in the baking industry is in the production of active dry yeast. indiamart.com this compound helps to maintain the moisture of the yeast, assists in its rehydration, and protects the yeast cells, thereby increasing the shelf life of the product. atamankimya.com
Table 2: Applications of this compound in Bakery and Confectionery
| Product Category | Specific Application | Benefit |
| Bakery | Cakes, Breads | Improves volume and texture. echemi.com |
| Active Dry Yeast | Enhances rehydration and shelf life. atamankimya.com | |
| Confectionery | Chocolate, Coatings | Prevents fat bloom, stabilizes emulsion. indiamart.com |
| Icings, Fillings | Improves texture and stability. vantagegrp.com |
Stabilization of Fat and Oil Dispersions in Food Products
The ability of this compound to stabilize fat and oil dispersions is critical in a variety of food products. alibaba.comvantagegrp.com In margarine and other spreads, it improves emulsion stability and prevents a sandy texture. atamanchemicals.com It is also a key component in coffee whiteners and fat and oil emulsions, ensuring that the oil and water components remain mixed. atamankimya.com
Sorbitan, Monooctadecanoate in Material Science and Engineering
Beyond the food industry, this compound finds applications in material science and engineering, where its surfactant properties are leveraged to modify and enhance the characteristics of various materials.
Incorporation into Polymer Composites and Blends
This compound is used as an additive in the manufacturing of polymers. atamanchemicals.com It can act as a pigment dispersion additive for polypropylene (B1209903) (PP) color concentrates and as an antistatic agent for polyvinyl chloride (PVC). echemi.com Its incorporation into polymer matrices can improve the compatibility and dispersion of different components within the composite material. alfa-chemistry.com
Research has shown its effectiveness in modifying the surface of mineral fillers, such as tourmaline (B1171579), to enhance their compatibility with polymer matrices like polypropylene. alfa-chemistry.com This surface modification improves the dispersion stability of the filler within the polymer, leading to enhanced material properties. alfa-chemistry.com Furthermore, it has been used in the preparation of ocular inserts using a composite polymeric blend of polymethyl methacrylate (B99206) (PMMA) and polyethylene (B3416737) oxide (PEO). core.ac.uk
Surface Modification of Materials using Sorbitan, Monooctadecanoate
The surfactant properties of this compound make it suitable for surface modification applications. It can alter the surface characteristics of materials, such as their hydrophobicity. For example, it has been used to effectively modify the surface of tourmaline powder, significantly enhancing its hydrophobic properties. alfa-chemistry.com
In another application, this compound is used as an emulsifier in aqueous silane (B1218182) emulsions designed to make porous masonry surfaces water-repellent. google.com It helps to create stable emulsions of alkoxysilanes in water, which can then be applied to surfaces to provide a protective, water-resistant layer. google.com It is also employed in the creation of synthetic fibers and as a brightener in the leather industry. atamanchemicals.com
Applications in Advanced Lubricants and Metalworking Fluids
Sorbitan, monooctadecanoate, also known as sorbitan monostearate, is a valuable component in the formulation of advanced lubricants and metalworking fluids. atamanchemicals.comzslubes.com Its primary functions in this context are as an emulsifier, lubricity additive, and corrosion inhibitor. zslubes.com
As a non-ionic surfactant, it facilitates the creation of stable emulsions, particularly in metalworking fluids where both oil-in-water (O/W) and water-in-oil (W/O) emulsions are required. zslubes.comzslubes.com This emulsification is crucial for cooling, lubrication, and the removal of metal fines during machining operations. The ability of sorbitan monostearate to reduce surface tension allows for the effective dispersion of oil-based lubricants within an aqueous phase, or vice versa, ensuring consistent performance of the fluid.
Beyond emulsification, sorbitan monostearate enhances the lubricity of these fluids. zslubes.com This property is critical in reducing friction between the cutting tool and the workpiece, which in turn minimizes wear and extends tool life. The long-chain fatty acid (stearic acid) portion of the molecule provides a lubricating film at the metal surface. It is also used to create synthetic fibers and as a brightener in the leather industry. atamanchemicals.com
Sorbitan, Monooctadecanoate in Cosmetic and Personal Care Formulations (Formulation Science Only)
In the realm of cosmetics and personal care, sorbitan, monooctadecanoate is a widely utilized and versatile ingredient. specialchem.com Its primary role is as a surfactant, but its functions extend to emulsification, rheology modification, and dispersion of active ingredients and pigments. specialchem.commedchemexpress.comknowde.com
Emulsifying Agents in Cream and Lotion Systems
Sorbitan, monooctadecanoate is a key emulsifier in the formulation of creams and lotions, enabling the stable mixture of water and oil-based ingredients. specialchem.comatamanchemicals.com With a low Hydrophile-Lipophile Balance (HLB) value of 4.7, it is inherently lipophilic, making it particularly effective for creating water-in-oil (W/O) emulsions. atamanchemicals.com However, it is most frequently used as a co-emulsifier in combination with a high HLB emulsifier, such as polysorbates, to produce stable oil-in-water (O/W) emulsions. atamanchemicals.comatamanchemicals.comatamanchemicals.com This combination allows for the creation of smooth, aesthetically pleasing lotions and creams with consistent texture. specialchem.comatamanchemicals.com The typical usage level in these formulations ranges from 0.5% to 5%. atamanchemicals.comatamanchemicals.com The stability it imparts prevents the separation of the oil and water phases over time, ensuring product integrity and a uniform application experience. specialchem.com
Rheology Modifiers in Topical Formulations
Recent research has highlighted the role of sorbitan, monooctadecanoate in influencing the rheological properties of topical formulations. A study published in the International Journal of Cosmetic Science investigated two formulations containing sorbitan monostearate. The rheological characterization demonstrated a gel-like, viscoelastic behavior, with a viscosity comparable to that of marketed basic therapy products. nih.gov This indicates that sorbitan monostearate contributes to the desired thickness and flow characteristics of creams and lotions, ensuring they are easy to apply and remain on the skin. Another study on three-component creams found that lengthening the alkyl chain of the sorbitan monoester surfactant, as in sorbitan monostearate, increased the elasticity of the cream. nih.gov This ability to modify rheology is crucial for the sensory attributes and performance of the final product.
Dispersing Agents for Pigments and Actives (Non-Biological Efficacy)
Sorbitan, monooctadecanoate also functions as an effective dispersing agent for pigments and non-biologically active ingredients within cosmetic formulations. atamanchemicals.comatamanchemicals.comcrodabeauty.com In color cosmetics, such as foundations and make-up bases, it aids in the uniform distribution of pigments, preventing them from clumping or settling. atamanchemicals.comthegoodscentscompany.com This ensures a consistent color payoff and appearance upon application. Its surfactant properties help to wet the surface of the pigment particles, allowing them to be easily and evenly incorporated into the formulation base. crodabeauty.com This function is also valuable for the even dispersion of other solid materials within a liquid base. atamanchemicals.comshreechem.in
Sorbitan, Monooctadecanoate in Agricultural and Agrochemical Formulations
The utility of sorbitan, monooctadecanoate extends to the agricultural sector, where it is employed as a key component in agrochemical formulations.
Adjuvants and Spreading Agents for Pesticide Dispersions
In pesticide formulations, sorbitan, monooctadecanoate acts as an adjuvant and spreading agent. patproducts.store Adjuvants are substances added to a pesticide to enhance its effectiveness. Sorbitan monostearate, as a non-ionic surfactant, improves the stability of pesticide dispersions, ensuring that the active ingredients are uniformly distributed within the spray tank and upon application. atamanchemicals.com This leads to a more consistent and effective treatment of crops.
Stabilizers for Emulsifiable Concentrates in Agriculture
Sorbitan, monooctadecanoate, also known as Sorbitan monostearate, serves as a crucial component in agricultural formulations, specifically as a stabilizer for emulsifiable concentrates. patproducts.storeknowde.com Emulsifiable concentrates are liquid pesticide formulations that contain an active ingredient, a solvent, and an emulsifying system. When diluted with water, they form a stable emulsion, allowing for uniform application of the pesticide.
The primary role of Sorbitan, monooctadecanoate in these formulations is to act as a water-in-oil (W/O) emulsifier and a dispersing agent. mhsurfactants.comatamanchemicals.com Its lipophilic nature, attributed to the long-chain stearic acid, allows it to dissolve in the oil phase, while the hydrophilic sorbitan head orients towards the water phase. This action reduces the interfacial tension between the oil and water, preventing the coalescence of oil droplets and ensuring the stability of the emulsion. atamanchemicals.comatamanchemicals.com
Research has shown that Sorbitan, monooctadecanoate, often used in conjunction with ethoxylated sorbitan esters, enhances the stability and effectiveness of active ingredients in pesticide formulations. atamanchemicals.compatproducts.store This improved stability ensures better coverage and adherence of the pesticide to the target surfaces. atamanchemicals.com For instance, in the development of slow-release microspheres for pesticides like emamectin-benzoate, Sorbitan, monooctadecanoate (span 60) is a key surfactant used in the emulsion polymerization process to create stable and effective formulations. scispace.com The use of such controlled-release formulations helps in prolonging the efficacy of the pesticide in the field and improving its utilization efficiency. scispace.com
Sorbitan, Monooctadecanoate in Paints, Coatings, and Inks
As a nonionic surfactant, Sorbitan, monooctadecanoate adsorbs onto the surface of pigment particles. atamanchemicals.com Its lipophilic stearate (B1226849) tail extends into the non-aqueous solvent or resin, while the more polar sorbitan head group interacts with the pigment surface. This creates a steric barrier that prevents the pigment particles from agglomerating or settling, a common issue that can lead to color inconsistencies, reduced gloss, and poor film integrity. atamanchemicals.com
The compound is particularly effective in solvent-based systems and is used as a pigment dispersion additive for color concentrates. atamanchemicals.comatamanchemicals.com Its ability to improve the wetting of pigment surfaces by the resin solution is a key factor in its functionality. By reducing the interfacial tension between the solid pigment and the liquid medium, it allows the resin to displace air and moisture from the pigment surface more effectively, leading to a more stable and uniform dispersion. americanchemicalsuppliers.com
| Application Area | Function of Sorbitan, monooctadecanoate | Benefit |
| Paint & Coating Formulations | Pigment Dispersing Agent | Ensures even distribution of pigments and additives. atamanchemicals.com |
| PP Color Concentrates | Pigment Dispersion Additive | Prevents pigment agglomeration and settling. atamanchemicals.com |
| Printing Inks | Dispersant | Contributes to uniform application and finish. mhsurfactants.com |
By acting as a dispersant and stabilizer for pigments and other solid particles, Sorbitan, monooctadecanoate helps to maintain a consistent viscosity and flow behavior in the paint. atamanchemicals.com A well-dispersed system is less likely to exhibit rheological problems that can lead to poor leveling.
The primary function of dedicated flow and leveling additives is to reduce the surface tension of the coating. borchers.com This allows the wet film to overcome surface tension gradients and flow out into a smooth, even layer before it cures. While more specialized additives like silicone-based or acrylic polymers are typically used for this purpose, the stabilizing effect of Sorbitan, monooctadecanoate on the solid components of the formulation indirectly supports the action of these additives, contributing to a defect-free finish. allnex.comborchers.com
Pigment Dispersion and Suspension in Coating Formulations
Sorbitan, Monooctadecanoate in Petrochemical and Drilling Industries
In the oil and gas industry, drilling muds, or drilling fluids, are essential for a successful drilling operation. They perform several functions, including cooling and lubricating the drill bit, carrying rock cuttings to the surface, and maintaining hydrostatic pressure to prevent blowouts. Water-in-oil (W/O) emulsions, also known as invert emulsions, are a common type of drilling mud, particularly for challenging drilling environments.
Sorbitan, monooctadecanoate is utilized as a primary emulsifier in the formulation of these invert emulsion drilling muds. mhsurfactants.comalibaba.com Its strong emulsifying properties enable the creation of a stable emulsion where fine droplets of water (the internal phase) are dispersed within a continuous oil phase. mhsurfactants.com This stability is crucial for the performance of the drilling mud under high-temperature and high-pressure downhole conditions.
The use of Sorbitan, monooctadecanoate and its derivatives helps to control the rheological properties of the drilling fluid and improves its filtration characteristics. alibaba.comgoogle.com A stable emulsion prevents the separation of water and oil phases, which could compromise the mud's performance and lead to operational problems. The selection of emulsifiers like Sorbitan, monooctadecanoate is a critical aspect of drilling fluid design, ensuring the efficiency and safety of the drilling process. santos.com
| Drilling Fluid Parameter | Role of Sorbitan, monooctadecanoate |
| Emulsion Stability | Forms and stabilizes water-in-oil emulsions. mhsurfactants.comalibaba.com |
| Rheological Control | Contributes to the desired viscosity and flow properties. google.com |
| Filtration Control | Helps to minimize fluid loss to the formation. |
Paradoxically, while Sorbitan, monooctadecanoate is used to create stable emulsions, compounds from the broader family of sorbitan esters can also be involved in the opposite process: demulsification. Crude oil produced from reservoirs is often mixed with water, forming stable emulsions that must be separated before the oil can be transported and refined. mdpi.comyoutube.com
Demulsification is the process of breaking these emulsions to separate the oil and water phases. This is typically achieved by adding chemical demulsifiers that act at the oil-water interface to destabilize the emulsion. While Sorbitan, monooctadecanoate itself, being a W/O emulsifier, is not typically used as a primary demulsifier for the common water-in-oil emulsions found in crude oil production, the principles of surfactant chemistry are central to this process.
The selection of a demulsifier depends on the specific characteristics of the crude oil emulsion. In some specialized applications, such as the treatment of produced fluids containing spent mud acids, certain sorbitan esters have been identified as effective demulsifiers. For instance, a patent describes the use of compounds including sorbitan monopalmitate for breaking stable oil-in-water emulsions containing spent mud acids. google.com The effectiveness of a demulsifier is often evaluated by the speed of water separation and the quality of the separated oil and water. rice.edu The goal is to achieve a clean separation with minimal residual oil in the water and minimal water content in the oil. rice.edu
Emulsifiers for Drilling Muds
Sorbitan, Monooctadecanoate in Biotechnological Processes (Non-Human)
Sorbitan, monooctadecanoate, a non-ionic surfactant also known as sorbitan monostearate or by the trade name Span™ 60, is a versatile excipient utilized in a range of non-human biotechnological applications. medchemexpress.comatamanchemicals.com Its chemical structure, derived from the esterification of sorbitol with stearic acid, gives it amphiphilic properties, allowing it to function as an emulsifier, stabilizer, wetting agent, and dispersant. atamanchemicals.comkemdikbud.go.idcymitquimica.com These characteristics make it valuable in microbial and non-human cell culture, for controlling foam in fermentation, and for stabilizing proteins in non-therapeutic in vitro systems.
Components in Cell Culture Media for Microbial or Non-Human Cell Growth
Sorbitan, monooctadecanoate is incorporated into culture media to support the growth of various microorganisms and non-human cells. atamanchemicals.comgoogle.com In microbial cultures, it can act as an emulsifier and dispersing agent, which is particularly useful in formulations containing oils or other water-insoluble components. atamanchemicals.com For example, in the production of active dry yeast, it serves as a re-hydration aid. thegoodscentscompany.com It is also used in concentrated microbial compositions, including those with spore-forming bacteria like Bacillus, to help maintain culture stability. google.com
In some fungal fermentations, the addition of non-ionic surfactants can influence the morphology of the organism, which in turn can impact metabolite production. While specific data on Sorbitan, monooctadecanoate is part of a broader class of surfactants, the general principle involves modifying the cell surface to prevent aggregation, leading to more dispersed growth and potentially improved product yields. It can also be used as an additive in animal feed premixes. thegoodscentscompany.com
Table 1: Applications of Sorbitan, Monooctadecanoate in Non-Human Cell Growth Contexts
| Application Area | Function | Organism/Cell Type Example |
| Microbial Cultures | Emulsifier, Stabilizer, Re-hydration Aid | Yeast, Bacillus species |
| Animal Feed | Emulsifier in dietary supplements | Livestock |
Foaming Control in Fermentation Processes
Foam formation is a significant operational challenge in many large-scale microbial fermentation processes, caused by factors like agitation, gas sparging, and the presence of surface-active biomolecules such as proteins. patsnap.compatsnap.com Excessive foam can reduce the available reactor volume, block outlet filters leading to pressure buildup, and increase the risk of contamination. patsnap.comappliedmaterialsolutions.comresearchgate.net
Sorbitan, monooctadecanoate is used as a defoaming agent to mitigate these issues. atamanchemicals.comatamanchemicals.com As a surfactant with a low hydrophile-lipophile balance (HLB) number of 4.7, it is lipophilic (oil-soluble). nih.gov Antifoaming agents work by reducing the surface tension at the liquid-air interface, which destabilizes the foam films and causes them to collapse. patsnap.com Oil-based antifoams operate through mechanisms like "bridging-dewetting," where an oil lens enters the foam film, forms a bridge between the two surfaces, and causes the film to rupture. nih.gov Chemical antifoams can be added prior to fermentation or dosed intermittently as foam appears. appliedmaterialsolutions.com
Table 2: Properties of Sorbitan, Monooctadecanoate Relevant to Foam Control
| Property | Value/Description | Relevance |
| Chemical Type | Non-ionic Surfactant, Sorbitan Ester | Low reactivity with process components |
| HLB Value | 4.7 | Lipophilic, effective for oil-based defoaming mechanisms |
| Common Form | Waxy solid | Can be incorporated into liquid antifoam emulsions |
| Mechanism | Reduces surface tension, destabilizes foam lamella | Prevents and breaks down foam |
Protein Stabilization in in vitro Systems (Non-Human Therapeutic)
In non-human in vitro applications, such as diagnostic assays or industrial enzyme preparations, maintaining protein stability is crucial. Non-ionic surfactants like Sorbitan, monooctadecanoate can protect proteins from physical stresses like agitation and exposure to air-water interfaces, which can cause denaturation and aggregation. ingentaconnect.com
The stabilization mechanism involves the surfactant molecules preferentially adsorbing to interfaces, such as the air-water interface in a bioreactor or the surface of a container. ingentaconnect.comslideshare.net This competitive adsorption prevents protein molecules from adsorbing and subsequently unfolding or aggregating. slideshare.net Furthermore, non-ionic surfactants can form hydrophobic bonds with proteins, but because they lack a net charge, they are less likely to cause protein deactivation compared to ionic surfactants. amazonaws.com This helps preserve the native conformation and biological activity of enzymes and other proteins during storage and use in various non-therapeutic biotechnological systems.
Environmental Fate, Ecotoxicology, and Sustainability of Sorbitan, Monooctadecanoate
Biodegradation Pathways and Kinetics of Sorbitan (B8754009), Monooctadecanoate in Environmental Compartments
The environmental persistence of Sorbitan, monooctadecanoate is largely determined by its biodegradability under different environmental conditions.
Sorbitan, monooctadecanoate is considered to be readily biodegradable. redox.com Studies conducted under aerobic conditions have demonstrated significant degradation over a relatively short period. For instance, in a modified MITI test (OECD 301C), Sorbitan, monooctadecanoate showed 75-80% biodegradation of its theoretical biochemical oxygen demand over 28 days. redox.com This susceptibility to degradation is a key factor in preventing its long-term persistence in aerobic environments. The primary degradation pathway is believed to be the hydrolysis of the ester bond, followed by the oxidation of the fatty acid and the sorbitan moiety.
Information on the anaerobic degradation of Sorbitan, monooctadecanoate is less specific. However, the general behavior of surfactants in anaerobic environments, such as in sewage sludge, suggests that some compounds may be less readily degraded and can accumulate. nordicscreening.org The structure of Sorbitan, monooctadecanoate, with its long alkyl chain, may influence its degradation rate under anaerobic conditions. amazonaws.com Studies on the anaerobic biodegradation of various bioplastics have shown that the chemical structure is a critical factor in determining the rate and extent of degradation. nih.gov
The microbial metabolism of Sorbitan, monooctadecanoate is central to its environmental breakdown. The initial step in its metabolism by microorganisms is likely the enzymatic hydrolysis of the ester linkage. This process is carried out by extracellular lipases and esterases, which break the molecule into stearic acid and sorbitan (or its anhydrides).
Following hydrolysis, the resulting components are metabolized through separate pathways. Stearic acid, a common fatty acid, is readily metabolized by a wide range of microorganisms through the β-oxidation pathway to produce acetyl-CoA, which then enters the citric acid cycle. The sorbitan moiety, a derivative of sorbitol, can also be utilized by various microorganisms as a carbon and energy source, eventually being mineralized to carbon dioxide and water. Studies on the metabolic fate of the related compound sorbitan monostearate in rats show that approximately 90% is hydrolyzed to stearic acid and sorbitol anhydrides, indicating the lability of the ester bond. nih.gov
Aerobic and Anaerobic Degradation Studies
Environmental Distribution and Persistence of Sorbitan, Monooctadecanoate
The distribution and persistence of Sorbitan, monooctadecanoate in the environment are governed by its physical and chemical properties, particularly its interaction with soil and sediment and its behavior in water.
The tendency of Sorbitan, monooctadecanoate to adsorb to soil and sediment particles influences its mobility and bioavailability. While one source suggests it is expected to have high mobility in soil redox.com, other information indicates that non-ionic surfactants, in general, exhibit high adsorption to soil. santos.com The presence of carbonaceous materials like black carbon and kerogen in soils and sediments can significantly increase the sorption of organic compounds. nih.gov Given its low water solubility, it is plausible that Sorbitan, monooctadecanoate will associate with the solid phase in aquatic and terrestrial environments. This sorption can reduce its concentration in the water column, thereby limiting its mobility but potentially increasing its persistence in sediments and soils. nih.gov
Sorbitan, monooctadecanoate is characterized by its low water solubility, a property that dictates its behavior in aquatic environments. fishersci.comthermofisher.comfishersci.it Safety data sheets consistently describe it as insoluble in water. fishersci.comthermofisher.comfishersci.it This insolubility means that the compound is not likely to be mobile in the environment. fishersci.comthermofisher.com If released into water, it is expected to partition from the water column to suspended solids and sediment. regulations.gov Due to its low water solubility, it is also expected to have a low potential for bioaccumulation in aquatic organisms. redox.com
Physical and Chemical Properties of Sorbitan, monooctadecanoate
| Property | Value | Source |
|---|---|---|
| Water Solubility | Insoluble | fishersci.comthermofisher.comfishersci.it |
| Melting Point | 53 - 57 °C / 127.4 - 134.6 °F | thermofisher.comfishersci.it |
Sorption to Sediments and Soils
Ecotoxicological Impact of Sorbitan, Monooctadecanoate on Non-Human Organisms
The ecotoxicity of Sorbitan, monooctadecanoate has been evaluated for various aquatic organisms. The available data indicate that it has a low order of acute toxicity to fish, crustaceans, and algae. This low toxicity is consistent with its low water solubility, which limits the exposure concentration for aquatic species.
Ecotoxicity Data for Sorbitan, monooctadecanoate
| Organism | Test | Endpoint | Concentration (mg/L) | Exposure Time | Source |
|---|---|---|---|---|---|
| Fish (Oryzias latipes) | Acute | LC50 | >1,000 | 96 h | redox.com |
| Crustacea (Daphnia magna) | Acute | EC50 | >1,000 | 48 h | redox.com |
LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that produces a specified effect in 50% of the test organisms.
Table of Compound Names
| Compound Name |
|---|
| Sorbitan, monooctadecanoate |
| Sorbitan monostearate |
| Sorbitol |
| Stearic acid |
| Sorbitan monolaurate |
| Acetyl-CoA |
| Carbon dioxide |
| Sorbitan |
| Black carbon |
| Kerogen |
Aquatic Ecotoxicity (e.g., Algae, Daphnia, Fish)
Sustainable Production and Waste Management of Sorbitan, Monooctadecanoate
The sustainability of Sorbitan, monooctadecanoate is linked to its production from renewable resources and its end-of-life management. It is synthesized from sorbitol, a derivative of glucose, and stearic acid, a fatty acid commonly sourced from vegetable or animal fats.
Raw Material Sourcing: The primary feedstocks are sorbitol and stearic acid. The environmental impact would be heavily influenced by the agricultural practices used to cultivate the source crops (e.g., corn for glucose, palm or soy for stearic acid), including land use, water consumption, and fertilizer application.
Manufacturing: The production process involves a one-step or two-step esterification reaction, typically at high temperatures. echemi.com Energy consumption for heating the reactor and the use of catalysts (such as sodium hydroxide) are the main environmental hotspots in this phase. echemi.com
Use Phase: In most applications (food, cosmetics, pharmaceuticals), Sorbitan, monooctadecanoate is used in small concentrations as an emulsifier or surfactant. medchemexpress.comatamanchemicals.com Its primary impact during this phase relates to its release into wastewater systems.
End-of-Life: The compound is readily biodegradable, which is a positive attribute for its environmental fate. redox.com When disposed of, it is expected to break down in wastewater treatment plants and other environmental compartments. thermofisher.com
There are no specific technologies for recycling the chemical Sorbitan, monooctadecanoate itself from end-products. Waste management focuses on the disposal of the product as a whole and the recycling of its packaging.
Disposal of the Chemical: For unused or waste Sorbitan, monooctadecanoate, the recommended disposal methods include sending the material to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. echemi.comnaturalbulksupplies.com It should not be discharged into sewer systems or contaminate water sources. echemi.com Landfilling in a sanitary or approved site is also an option. echemi.comsdfine.com All disposal methods must adhere to federal, state, and local environmental regulations. naturalbulksupplies.comspectrumchemical.com
Recycling of Containing Materials and Packaging: The approach to recycling depends on the material that contains the compound.
Packaging: Empty containers that held Sorbitan, monooctadecanoate can be triple-rinsed and offered for recycling or reconditioning. echemi.com Plastic, glass, or steel containers should be recycled where possible. sdfine.comnelsonjameson.commedline.com
End-Products: For consumer products like creams or foods, the product is typically consumed or washed down the drain, where the biodegradability of the sorbitan ester becomes relevant. For industrial materials, disposal options like co-processing or incineration in licensed facilities are preferred to minimize environmental risk. naturalbulksupplies.com Where possible, recycling of the bulk material (e.g., plastics containing the additive) is preferred over disposal. medline.com
Regulatory Science and Industrial Standards for Sorbitan, Monooctadecanoate Non Human Focus
International and National Regulatory Frameworks for Industrial Use of Sorbitan (B8754009), Monooctadecanoate
The industrial application of sorbitan, monooctadecanoate is governed by comprehensive regulatory frameworks that span across different nations and international bodies. These regulations are designed to ensure that the chemical is used safely and appropriately in various industrial contexts, with a primary focus on its role as a processing aid rather than a direct consumer ingredient.
Globally, the classification and labeling of sorbitan, monooctadecanoate are harmonized to a significant extent to ensure consistent hazard communication. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is generally not classified as hazardous. nih.govfarmalabor.itechemi.com However, it is crucial to consult specific regional implementations of GHS for any national deviations.
In the European Union, under the Regulation (EC) No 1272/2008 on classification, labelling and packaging of substances and mixtures (CLP Regulation), sorbitan, monooctadecanoate does not meet the criteria for classification in any hazard class. farmalabor.it Consequently, it does not require a hazard pictogram on its label. farmalabor.itechemi.com The substance is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, with EC number 215-664-9. farmalabor.italfa-chemistry.com
In the United States, it is listed on the Toxic Substances Control Act (TSCA) Inventory. fishersci.it Various international chemical inventories also list sorbitan, monooctadecanoate, including those in Australia (AICS), China (IECSC), Korea (KECL), and the Philippines (PICCS). echemi.comfishersci.it
Interactive Data Table: Chemical Inventory Status of Sorbitan, monooctadecanoate
| Regulatory Body/Inventory | Identifier | Status |
| CAS Number | 1338-41-6 | Active cymitquimica.com |
| EC Number | 215-664-9 | Active farmalabor.italfa-chemistry.com |
| GHS Classification | Not Classified as Hazardous | nih.govfarmalabor.itechemi.com |
| EU REACH Registration | Registered | Active nih.gov |
| USA TSCA Inventory | Listed | Active fishersci.it |
| Australian Inventory of Industrial Chemicals (AICS) | Listed | Active nih.govfishersci.it |
| Chinese IECSC | Listed | Active echemi.com |
| Korean KECL | Listed | Active fishersci.it |
| New Zealand Inventory of Chemicals (NZIoC) | May be used under a group standard | nih.gov |
| Philippines PICCS | Listed | Active fishersci.it |
This table is based on available data and may not be exhaustive. Always consult the specific regulatory body for the most current information.
Sorbitan, monooctadecanoate is widely permitted for use as a processing aid in various industrial sectors, most notably in the food industry. Its function is primarily as an emulsifier, stabilizer, and dispersing agent. atamanchemicals.comcnadditives.com
In the United States , the Food and Drug Administration (FDA) permits the use of sorbitan monostearate as a food additive under specific regulations. fda.govspectrumchemical.com It is approved for use as an emulsifier in various food products, often in combination with polysorbates. foodadditives.net For instance, it is used as a rehydration aid in the production of active dry yeast. foodadditives.netatamanchemicals.com The FDA also allows its use in mineral premixes and dietary supplements for animal feeds. atamanchemicals.com It is listed in the Code of Federal Regulations (CFR) Title 21 under several sections, including 172.842, which pertains to its use as a multipurpose food additive. nih.gov
The European Union has also authorized sorbitan monostearate (E491) as a food additive. foodadditives.netatamanchemicals.comeuropa.eu Its use is detailed in Commission Regulation (EU) No 231/2012, where it is categorized as an "additive other than colours and sweeteners". atamanchemicals.com The European Food Safety Authority (EFSA) has re-evaluated its safety and established a group Acceptable Daily Intake (ADI) for sorbitan esters (E 491–495). europa.eu In a recent opinion, EFSA considered a proposed amendment to its use in enzyme preparations, concluding it would not be a safety concern. europa.euresearchgate.net
Beyond food processing, sorbitan, monooctadecanoate finds application in other industries. It is used in the manufacturing of synthetic fibers, metal machining fluids, and as a brightener in the leather industry. atamanchemicals.com It also serves as an emulsifier in coatings and pesticides. atamanchemicals.com
Interactive Data Table: Permitted Industrial Uses of Sorbitan, monooctadecanoate (as a processing aid)
| Industrial Sector | Specific Application | Regulatory Body/Region | Citation |
| Food Processing | Emulsifier in baked goods, icings, and toppings | FDA (USA), EFSA (EU) | atamanchemicals.comatamanchemicals.com |
| Food Processing | Rehydration aid for active dry yeast | FDA (USA) | foodadditives.netatamanchemicals.com |
| Food Processing | Dispersant aid in coffee whiteners | Ataman Kimya | atamanchemicals.com |
| Animal Feed | Additive in mineral premixes and dietary supplements | FDA (USA) | atamanchemicals.com |
| Textiles | Lubricant and softener | Muby Chemicals | mubychem.com |
| Metalworking | Component of metal machining fluids | Ataman Kimya | atamanchemicals.com |
| Leather Production | Brightener | Ataman Kimya | atamanchemicals.com |
| Coatings & Pesticides | Emulsifier | Ataman Kimya | atamanchemicals.com |
The uses listed are not exhaustive and are subject to specific limitations and conditions set by the respective regulatory bodies.
Classification and Labeling for Chemical Inventory Purposes
Standardization of Sorbitan, Monooctadecanoate Purity and Quality Control
To ensure the consistent performance and safety of sorbitan, monooctadecanoate in its various industrial applications, stringent standards for its purity and quality have been established. These standards are complemented by validated analytical methods for regulatory compliance.
Several pharmacopoeias and food chemical codices provide detailed specifications for sorbitan, monooctadecanoate. The United States Pharmacopeia (USP) and the National Formulary (NF) provide a monograph for Sorbitan Monostearate. mubychem.compharmacopeia.cn This monograph outlines requirements for identification, assays for fatty acids and polyols, and limits for impurities such as water content, acid value, hydroxyl value, and saponification value. pharmacopeia.cn
The Food Chemicals Codex (FCC) also provides specifications for sorbitan monostearate, ensuring its suitability for food-related applications. atamanchemicals.comspectrumchemical.com Products meeting FCC grade are recognized as appropriate for use in food, beverage, and nutritional supplement applications. spectrumchemical.com
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also established specifications for sorbitan monostearate, including its definition, description, and purity criteria. fao.org
Interactive Data Table: Key Quality Parameters for Sorbitan, monooctadecanoate
| Parameter | USP/NF Specification | JECFA Specification | Citation |
| Fatty Acid Content | 68.0% - 76.0% | Approx. 73g per 100g | pharmacopeia.cnfao.org |
| Polyol Content | 27.0% - 34.0% | Approx. 31.5g per 100g | pharmacopeia.cnfao.org |
| Acid Value | Not more than 10 | 5 - 10 | pharmacopeia.cnfao.org |
| Hydroxyl Value | 235 - 260 | 235 - 260 | pharmacopeia.cnfao.org |
| Saponification Value | 147 - 157 | 147 - 157 | pharmacopeia.cnfao.org |
| Water Content | Not more than 1.5% | Not more than 1.5% | pharmacopeia.cnfao.org |
These values are subject to change and should be verified against the current editions of the respective compendia.
To ensure that commercial sorbitan, monooctadecanoate meets the established standards, validated analytical methods are crucial. These methods are used for quality control during manufacturing and for regulatory verification.
The USP monograph for Sorbitan Monostearate is undergoing modernization to include updated analytical procedures. usp.org This includes replacing the traditional identification test with a specific test for hydroxyl value and updating the assay for fatty acids and polyols with a gel permeation chromatography (GPC) based method. usp.org A new test for organic impurities using similar chromatographic conditions is also being added. usp.org
Gas chromatography (GC) is another common technique for the determination of sorbitan fatty acid esters. A method has been described for the GC determination of sorbitan monostearate in confectionery products. oup.com This involves saponification of the sample followed by derivatization and GC analysis of the resulting polyols. oup.com
High-performance liquid chromatography (HPLC) methods have also been developed and validated for the simultaneous determination of various compounds in the presence of sorbitan monostearate, demonstrating its compatibility with modern analytical techniques. ufrgs.br The validation of these analytical methods typically includes assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy to ensure reliable and reproducible results for regulatory compliance. ufrgs.brnih.gov
Future Research Directions and Emerging Trends in Sorbitan, Monooctadecanoate Science
Development of Novel Synthetic Routes and Sustainable Production Technologies
Traditional synthesis of Sorbitan (B8754009), monooctadecanoate involves the esterification of sorbitol with stearic acid, often requiring high temperatures and catalysts. researchgate.net Current research is increasingly focused on developing greener, more sustainable production methods. A significant trend is the adoption of biocatalysis, particularly using lipases, to create more environmentally friendly and efficient synthesis routes. shreechem.inumich.edu
Key areas of development include:
Enzymatic Synthesis: The use of lipases, such as those from Aspergillus terreus and Candida antarctica (CALB), offers a highly selective and efficient alternative to chemical catalysis. umich.edursc.org Enzymatic processes can operate under milder conditions, reducing energy consumption and the formation of byproducts. btsjournals.com Research has demonstrated that immobilized lipases can be reused multiple times without significant loss of activity, enhancing the cost-effectiveness of the process. umich.eduresearchgate.net
Solvent Optimization: The choice of solvent plays a critical role in enzymatic esterification. Studies have explored various organic solvents, with less polar solvents like 2-methyl-2-butanol (B152257) (2M2B) showing promise by allowing sugar dissolution without impeding enzyme activity. nih.gov The use of azeotropic mixtures, such as tert-butanol/n-hexane, has also been investigated to control the reaction environment and improve the monoester-to-diester ratio. nih.gov
Renewable Feedstocks: There is a strong push towards using renewable raw materials for production. shreechem.ingrowthmarketreports.com Plant-derived sources like corn, palm oil, and coconut oil are primary feedstocks for sorbitol and stearic acid. growthmarketreports.com Emerging research is also exploring algae-based and microbial sources for these precursors, aligning with circular economy principles. growthmarketreports.com
Table 1: Comparison of Synthetic Routes for Sorbitan, Monooctadecanoate
| Parameter | Conventional Chemical Synthesis | Enzymatic Synthesis |
| Catalyst | Acid or alkaline catalysts researchgate.net | Lipases (e.g., Aspergillus terreus, CALB) umich.edursc.org |
| Reaction Temperature | 180–280°C | Typically lower, e.g., 37°C researchgate.net |
| Selectivity | Can produce a mixture of isomers and esters acs.org | High regioselectivity, favoring specific hydroxyl groups umich.edursc.org |
| Byproducts | Can generate more impurities requiring purification btsjournals.com | Fewer byproducts, cleaner reaction btsjournals.com |
| Sustainability | Higher energy consumption, potential for harsh chemical use shreechem.in | Lower energy use, biodegradable catalysts, use of renewable feedstocks shreechem.ingrowthmarketreports.comumich.edu |
| Catalyst Reusability | Generally not reusable | Immobilized enzymes can be reused multiple times umich.eduresearchgate.net |
Advanced Computational Modeling and Simulation of Sorbitan, Monooctadecanoate Systems
Computational methods are becoming indispensable for understanding the behavior of Sorbitan, monooctadecanoate at a molecular level, providing insights that are often difficult to obtain through experiments alone.
Molecular dynamics (MD) simulations offer a powerful tool to investigate the structure, dynamics, and stability of systems containing Sorbitan, monooctadecanoate. These simulations provide atomistic-level detail on how the molecule behaves at interfaces, such as in emulsions and bilayers. researchgate.netaip.org
Recent MD simulation studies have revealed:
Monolayer and Bilayer Structure: Simulations have been used to study Sorbitan, monooctadecanoate monolayers at the air-water interface and the structure of niosome bilayers. researchgate.net These studies show that in the absence of cholesterol, bilayers tend to be in a more ordered gel phase, while the addition of cholesterol increases fluidity. researchgate.net
Interfacial Dynamics: Ultrafast two-dimensional infrared (2D IR) spectroscopy combined with MD simulations has been used to probe the picosecond dynamics at the surfactant-water interface in reverse micelles. acs.orgnih.gov These studies show that the presence of polymers or charged co-surfactants can alter hydrogen-bond populations and slow down dynamics at the interface. acs.orgnih.gov
Influence of Additives: MD simulations have elucidated how salts like NaCl and CaCl2 affect the orientation of Sorbitan, monooctadecanoate headgroups at the interface. aip.org They have also been used to understand how different molecules, such as flavones, interact with and permeate through bilayers, which is crucial for drug delivery applications. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods used to predict the properties and activity of chemicals based on their molecular structure. While extensive QSAR/QSPR studies specifically for the non-biological functional properties of Sorbitan, monooctadecanoate are still an emerging area, the principles are highly applicable.
The hydrophilic-lipophilic balance (HLB) system is a foundational concept that functions as a simplified QSPR, predicting the emulsifying behavior of a surfactant based on its chemical structure. silae.itnih.gov Computer modeling based on HLB values is already used to semi-automatically select optimal emulsifier blends for specific oil phases in emulsions. silae.it
Future QSAR/QSPR research could focus on:
Predicting the stability and type (W/O vs. O/W) of emulsions formed with Sorbitan, monooctadecanoate under various conditions.
Modeling the interaction of Sorbitan, monooctadecanoate with other components in a formulation to predict synergistic effects.
Estimating physical properties like viscosity and thermal stability of formulations containing this emulsifier.
Molecular Dynamics Simulations of Interfacial Behavior
Exploration of Synergistic Formulations and Multi-Component Systems with Sorbitan, Monooctadecanoate
Sorbitan, monooctadecanoate is frequently used in combination with other emulsifiers to achieve enhanced stability and specific textural properties in complex formulations. cnchemsino.com Its lipophilic nature (HLB value of 4.7) makes it an excellent water-in-oil (W/O) emulsifier, but it is often paired with a high-HLB, hydrophilic emulsifier like a polysorbate (e.g., Polysorbate 60) to create stable oil-in-water (O/W) emulsions. shreechem.inecfr.gov
Research in this area focuses on:
Optimizing Emulsifier Ratios: Studies systematically investigate the effect of varying the ratio of Sorbitan, monooctadecanoate to a co-emulsifier, such as a polysorbate or polyglycerol ester, on the physical properties of the final product. researchgate.netpnl.ac.id This allows for the fine-tuning of emulsion stability, viscosity, and texture. shreechem.inresearchgate.net
Interactions in Complex Matrices: Investigations explore the interactions between Sorbitan, monooctadecanoate and other formulation components like fats, proteins, and starches. For instance, it can interact with proteins in dough to strengthen the gluten network and with starch to prevent retrogradation (staling). huanachemical.com In oleogels, it can interact with other structuring agents like fully hydrogenated canola oil to modify crystallization and texture. researchgate.net
Multi-Component Systems for Advanced Applications: In pharmaceuticals, Sorbitan, monooctadecanoate is a key component in lipid-core polymeric nanocapsules, where it acts as an organogelator, significantly increasing the drug-loading capacity. ingentaconnect.comresearchgate.net Its interaction with co-surfactants and polymers in these systems is a critical area of ongoing research. acs.org
Table 2: Synergistic Effects in Multi-Component Systems
| System | Co-Component(s) | Observed Synergistic Effect | Application Area |
| O/W Emulsions | Polysorbate 60, Polysorbate 65 ecfr.gov | Enhanced emulsion stability and texture control. ecfr.govatamanchemicals.com | Food (icings, toppings), Cosmetics ecfr.govatamanchemicals.com |
| Oleogels | Fully Hydrogenated Canola Oil, Polyglycerol esters researchgate.net | Modification of fat crystal network, texture, and stability. researchgate.net | Food (low-trans/low-sat fat systems) researchgate.net |
| Biodegradable Polymer Blends | Polyethylene (B3416737) glycol sorbitan monostearate (Tween 60) researchgate.net | Improved compatibility between thermoplastic starch (TPS) and polyester (B1180765) phases. researchgate.net | Bioplastics, Packaging researchgate.net |
| Lipid-Core Nanocapsules | Medium chain triglycerides, polymers ingentaconnect.comresearchgate.net | Acts as an organogelator, increasing drug-loading capacity. ingentaconnect.comresearchgate.net | Pharmaceuticals (drug delivery) ingentaconnect.comresearchgate.net |
Integration of Sorbitan, Monooctadecanoate in Smart Materials and Nanotechnology (Non-Biological)
The self-assembly properties of Sorbitan, monooctadecanoate make it a valuable component for developing smart materials and for applications in nanotechnology, beyond its traditional role as an emulsifier. researchgate.net
Emerging applications include:
Organogels: Sorbitan, monooctadecanoate can act as an organogelator, forming three-dimensional networks of tubules and fibrils that structure oils into semi-solid materials. nih.govnih.gov These organogels are thermoreversible and can be designed to respond to temperature changes. nih.gov They are being explored for creating structured fats in food products and as matrices for the controlled release of active compounds. researchgate.netnih.gov
Nanostructured Lipid Carriers (NLCs): It is used as a solid lipid component and emulsifier in the formation of NLCs. fortunejournals.com These nanoparticles are designed to encapsulate and deliver lipophilic compounds. Research focuses on how the inclusion of Sorbitan, monooctadecanoate, along with other emulsifiers like lecithin, affects particle size, stability, and polymorphism of the lipid core. fortunejournals.com
Lipid-Core Polymeric Nanocapsules: In these advanced drug delivery systems, Sorbitan, monooctadecanoate forms an organogel within the oily core of the nanocapsule. ingentaconnect.comresearchgate.net This structured core enhances the loading capacity for certain drugs by providing a network for non-covalent interactions. ingentaconnect.com
Environmental Remediation and Circular Economy Applications of Sorbitan, Monooctadecanoate Derivatives
The surfactant properties of Sorbitan, monooctadecanoate and its derivatives are being explored for environmental applications, particularly in the remediation of contaminated sites.
Surfactant-Enhanced Remediation (SER): Non-ionic surfactants, including ethoxylated derivatives of sorbitan esters like Polyoxyethylene (20) sorbitan monostearate, have been shown to be effective in solubilizing and removing organic contaminants like perchloroethylene (PCE) from soil and groundwater. nih.govgoogle.com The effectiveness of these surfactants is linked to their chemical structure and HLB value. nih.gov Sorbitan esters have shown lower adsorption losses in groundwater compared to ionic surfactants, making them potentially more efficient for remediation.
Circular Economy: The drive towards a circular economy encourages the use of bio-based and biodegradable materials. growthmarketreports.com Sorbitan, monooctadecanoate, derived from renewable plant sources, fits well within this model. shreechem.ingrowthmarketreports.com Future research will likely focus on valorizing waste biomass to produce the necessary sorbitol and fatty acid feedstocks, further closing the loop and enhancing the sustainability profile of this compound. growthmarketreports.com
Q & A
Basic Research Questions
Q. What are the standard methods for determining the purity and structural integrity of Sorbitan monooctadecanoate in synthetic preparations?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210 nm) to quantify purity. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FT-IR) to verify ester carbonyl peaks (~1740 cm⁻¹) and hydroxyl groups .
Q. How can researchers assess the surfactant properties of this compound, such as critical micelle concentration (CMC) and hydrophilic-lipophilic balance (HLB)?
- Methodological Answer : Measure CMC using tensiometry (Du Noüy ring method) by plotting surface tension vs. log concentration. Calculate HLB via Griffin’s equation (HLB = 20 × (1 − S/A), where S = saponification number, A = acid value) or employ experimental polarity indices using water-oil phase partitioning .
Q. What are the best practices for conducting a literature review on this compound’s role as a nonionic surfactant?
- Methodological Answer : Use systematic review protocols (PRISMA guidelines) with keywords like “this compound,” “Span 60,” and “nonionic surfactant” across PubMed, SciFinder, and Web of Science. Prioritize studies reporting experimental parameters (e.g., temperature, solvent systems) and validate findings against physicochemical databases (e.g., PubChem, Beilstein) .
Advanced Research Questions
Q. What experimental strategies are effective for resolving contradictory data regarding the temperature-dependent phase behavior of this compound in lipid bilayer systems?
- Methodological Answer : Employ differential scanning calorimetry (DSC) to analyze phase transitions and small-angle X-ray scattering (SAXS) to study lamellar spacing. Cross-validate results with molecular dynamics (MD) simulations using force fields like GAFF2 to model lipid-surfactant interactions .
Q. How can the formulation of this compound-based niosomes be optimized for drug delivery applications while ensuring colloidal stability?
- Methodological Answer : Utilize a design of experiments (DoE) approach, varying surfactant-to-cholesterol ratios (e.g., 1:1 to 3:1) and hydration media (phosphate buffer vs. saline). Assess stability via dynamic light scattering (DLS) for particle size distribution and zeta potential measurements over 30 days at 4°C and 25°C .
Q. What methodologies are recommended for analyzing the molecular interactions between this compound and hydrophobic bioactive compounds in emulsion systems?
- Methodological Answer : Conduct isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Complement with fluorescence spectroscopy (e.g., pyrene probe) to study micropolarity changes and confocal microscopy to visualize emulsion droplet interfaces .
Q. What advanced spectroscopic techniques are suitable for investigating the conformational dynamics of this compound in different solvent environments?
- Methodological Answer : Employ 2D-NMR (NOESY/ROESY) to study spatial proximity of hydroxyl and alkyl groups. Use time-resolved fluorescence anisotropy in solvents like DMSO and chloroform to probe rotational diffusion rates .
Q. How should researchers design experiments to evaluate the biocompatibility of this compound in cell culture models?
- Methodological Answer : Perform cytotoxicity assays (MTT or resazurin) on human dermal fibroblasts (HDFs) at concentrations ranging from 0.1–100 µg/mL. Include positive (Triton X-100) and negative (PBS) controls. Monitor inflammatory markers (IL-6, TNF-α) via ELISA post 24/48-hour exposure .
Tables for Key Data
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
